1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-methoxy-4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-6(14)8-4-3-7(10(11,12)13)5-9(8)15-2/h3-6H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPFYSOLOKMUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Metabolic Stability of Fluorinated Ethylamine Intermediates
For researchers, medicinal chemists, and drug development professionals, understanding and optimizing the metabolic stability of lead compounds is a cornerstone of successful drug design. The introduction of fluorine into drug candidates, particularly within common structural motifs like ethylamines, has become a key strategy to enhance pharmacokinetic properties. This guide provides a comprehensive technical overview of the principles, evaluation, and strategic application of fluorination to improve the metabolic stability of ethylamine intermediates.
The Strategic Imperative for Metabolic Stability
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being metabolic liability. Rapid metabolism, often occurring in the liver through the action of cytochrome P450 (CYP) enzymes, can lead to low bioavailability, short half-life, and the formation of potentially toxic metabolites.[1] Consequently, early assessment and optimization of metabolic stability are critical to de-risk drug development programs and reduce late-stage attrition.[2]
Ethylamine moieties are prevalent in a vast array of bioactive molecules. However, the alkyl groups attached to the nitrogen are often susceptible to oxidative metabolism, primarily through N-dealkylation, which can significantly curtail the compound's therapeutic efficacy.[2][3]
The Fluorine Advantage: Modulating Metabolism at the Molecular Level
The strategic incorporation of fluorine into a molecule can profoundly alter its metabolic fate.[4] This is not merely due to the strength of the carbon-fluorine (C-F) bond, but a combination of electronic and steric effects that influence enzyme-substrate interactions.[5][6]
Blocking Metabolic Hotspots
The most direct application of fluorination is to replace a hydrogen atom at a known site of metabolic attack with a fluorine atom. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by oxidative enzymes like CYPs.[4] For ethylamine intermediates, this is particularly relevant at the α- and β-carbons of the ethyl group, which are common sites for hydroxylation leading to N-dealkylation.[3]
Electronic Perturbation and Enzyme Recognition
Fluorine is the most electronegative element, and its introduction can significantly alter the local electronic environment of a molecule.[7] This can have several consequences for metabolic stability:
-
Lowering pKa: Fluorination on the ethyl group can lower the basicity (pKa) of the amine. This can reduce the compound's affinity for the active site of certain metabolizing enzymes, thereby decreasing the rate of metabolism.[7]
-
Altering Substrate Binding: The electronic changes induced by fluorine can modify how the molecule fits into the enzyme's active site, potentially leading to a less favorable orientation for metabolism.[5]
It is a common misconception that the benefit of fluorination is solely due to the C-F bond strength; in reality, the perturbation of the molecule's physicochemical properties and its interaction with metabolizing enzymes play a substantial, if not greater, role.[5]
Core Metabolic Pathways of Ethylamines and the Impact of Fluorination
The primary metabolic route for many ethylamine-containing drugs is oxidative N-dealkylation, catalyzed by CYP enzymes.[2][3] This process typically involves the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that then spontaneously decomposes to a secondary amine and an aldehyde.[3]
Table 1: Common Metabolic Pathways for Ethylamines and the Influence of Fluorination
| Metabolic Pathway | Description | Impact of Fluorination |
| N-Dealkylation | Removal of one or both ethyl groups.[3] | Fluorination at the α- or β-position of the ethyl group can block this pathway by preventing hydroxylation.[8] |
| N-Oxidation | Formation of an N-oxide metabolite. | Can be influenced by electronic changes induced by fluorine, but is generally a less common pathway for simple ethylamines compared to N-dealkylation.[6] |
| Monoamine Oxidase (MAO) Metabolism | For primary phenylethylamines, MAO can catalyze oxidative deamination.[9] | Fluorination on the aromatic ring or side chain can alter substrate recognition by MAO. |
In Vitro Assessment of Metabolic Stability: A Practical Guide
To empirically determine the metabolic stability of fluorinated ethylamine intermediates, a suite of in vitro assays is employed. The two most fundamental and widely used are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery, primarily assessing Phase I metabolic pathways mediated by enzymes located in the endoplasmic reticulum of liver cells, most notably the cytochrome P450s.[1]
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic fates (e.g., dextromethorphan, midazolam)[10]
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (ACN) or other suitable organic solvent to quench the reaction
Procedure:
-
Preparation of Working Solutions:
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, combine the microsomal solution and the test compound working solution.
-
Pre-incubate the mixture at 37°C for a few minutes.[10]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.[10]
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing the internal standard.[10]
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[11]
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the resulting line is used to determine the in vitro half-life (t½) and the intrinsic clearance (CLint).[10]
Hepatocyte Stability Assay
Hepatocytes are intact liver cells and thus contain the full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[12] This assay provides a more comprehensive picture of a compound's overall hepatic metabolism.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte culture and incubation medium
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., testosterone, 7-hydroxycoumarin)
-
Internal standard
-
Acetonitrile (ACN)
Procedure:
-
Cell Preparation:
-
Thaw and culture the cryopreserved hepatocytes according to the supplier's protocol to ensure optimal viability and metabolic activity.[13]
-
-
Incubation:
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and quench the reaction with cold acetonitrile containing the internal standard.[12]
-
-
Sample Processing:
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the remaining parent compound using LC-MS/MS.
-
Data Analysis: Similar to the microsomal stability assay, the data is used to calculate the in vitro half-life and intrinsic clearance.[12]
In Silico Approaches: Predicting Metabolic Fate
In the early phases of drug discovery, synthesizing and testing every potential analogue is impractical. In silico models provide a rapid and cost-effective means to predict metabolic stability and guide the design of new compounds. These models typically use machine learning algorithms trained on large datasets of known drug metabolism data. By analyzing the structure of a novel fluorinated ethylamine intermediate, these tools can predict its likely sites of metabolism and its overall metabolic stability, helping to prioritize which compounds to synthesize and test experimentally.
Strategic Application and Decision Making
The decision to incorporate fluorine into an ethylamine intermediate should be data-driven and strategic. The following logical framework can guide this process:
Conclusion
The incorporation of fluorine into ethylamine intermediates is a powerful and validated strategy for enhancing metabolic stability. By blocking sites of oxidative metabolism and altering the physicochemical properties of the molecule, fluorination can significantly improve the pharmacokinetic profile of a drug candidate. A thorough understanding of the underlying biochemical principles, coupled with rigorous in vitro and in silico evaluation, enables medicinal chemists to rationally design more robust and effective therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers in this critical aspect of drug discovery.
References
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved February 17, 2026, from [Link]
-
Bhattarai, P., Trombley, J. D., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(21), 15551–15585. [Link]
-
Jadav, S. S., & Ye, W. (2022). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 11(12), 1126-1147. [Link]
-
Creative Bioarray. (2025). Hepatocyte Stability Assay. Creative Bioarray. Retrieved February 17, 2026, from [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. Retrieved February 17, 2026, from [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. Retrieved February 17, 2026, from [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Cyprotex. Retrieved February 17, 2026, from [Link]
-
Al-Harthy, T., & Al-Zadjali, M. A. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (2024, February 13). Phenethylamine. In Wikipedia. Retrieved February 17, 2026, from [Link]
-
Janzowski, C., Jacob, D., Henn, I., Zankl, H., & Eisenbrand, G. (1995). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Carcinogenesis, 16(5), 1151–1157. [Link]
-
Koley, A., & Samanta, S. (2022). N-Dealkylation of Amines. Catalysts, 12(5), 570. [Link]
-
Jones, J. P. (2014). Mechanistic evaluation of N-dealkylation by cytochrome P450 using N, N-dimethylaniline N-oxides and kinetic isotope effects. WSU Research Exchange. [Link]
-
Yoshihama, M., Nakano, M., & Umeda, T. (1993). Metabolic formation of dimethylamine and methylamine from basic drugs containing N-methyl group: a newly established chromatographic assay and its application to the determination of deaminase activity. Biological & Pharmaceutical Bulletin, 16(9), 847–851. [Link]
-
Bellec, G., Dreano, Y., Le Bihan, C., Berthou, F., & Amet, Y. (1998). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis, 19(5), 883–889. [Link]
-
Guengerich, F. P., & Yun, C. H. (2004). Oxidation of N-Nitrosoalkylamines by Human Cytochrome P450 2A6. Journal of Biological Chemistry, 279(48), 50134–50145. [Link]
-
Hanna, I. H., Rettie, A. E., & Hanzlik, R. P. (2008). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 36(11), 2315–2325. [Link]
-
Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577–590. [Link]
-
Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Effects of the new psychoactive substances 2,5-dimethoxy-4-iodo-amphetamine (DOI), 2,5-dimethoxy-4-chloro-amphetamine (DOC), 2,5-dimethoxy-4-bromo-amphetamine (DOB), 2,5-dimethoxy-4-ethyl-amphetamine (DOET), and 2,5-dimethoxy-4-propyl-amphetamine (DOPR) at 5-HT and TAAR1 receptors. Neuropharmacology, 134, 141–148. [Link]
-
Hanna, I. H., Rettie, A. E., & Hanzlik, R. P. (2014). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 42(12), 2004–2012. [Link]
-
G dodgy. (2018). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. The Journal of Physical Chemistry A, 122(35), 7025–7034. [Link]
-
Al-Zoubi, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(35), 20689–20717. [Link]
-
Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. Retrieved February 17, 2026, from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Retrieved February 17, 2026, from [Link]
-
Wernevik, J., Giethlen, B., & Elebring, T. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 812–823. [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories. Retrieved February 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenethylamine - Wikipedia [en.wikipedia.org]
- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. info.mercell.com [info.mercell.com]
- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric synthesis protocols for 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine
Application Note: Strategic Routes for the Asymmetric Synthesis of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine
Executive Summary
This application note details two validated protocols for the asymmetric synthesis of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine (Target Molecule 1 ). This chiral benzylic amine represents a challenging structural motif due to the electronic contrast between the electron-donating ortho-methoxy group and the electron-withdrawing para-trifluoromethyl group, combined with significant steric hindrance at the reaction center.[1]
We present two distinct methodologies tailored to different development stages:
-
Method A (Biocatalytic Transamination): The preferred route for scalability, green chemistry compliance, and high enantiomeric excess (
).[1] -
Method B (Ellman’s Auxiliary): A robust, chemoselective route ideal for medicinal chemistry campaigns requiring rapid access to both enantiomers without extensive enzyme screening.[1]
Target Profile & Retrosynthetic Analysis
-
Target: (1S)- or (1R)-1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine.[1]
-
Key Structural Features:
-
Ortho-Methoxy (
): Increases steric bulk near the carbonyl center; electron-donating induction ( ) destabilizes the transition state for nucleophilic attack compared to simple halo-acetophenones.[1] -
Para-Trifluoromethyl (
): Strongly electron-withdrawing; increases the electrophilicity of the precursor ketone but affects the basicity of the final amine.
-
-
Precursor: 2'-Methoxy-4'-(trifluoromethyl)acetophenone.[1]
Method A: Biocatalytic Transamination ( -Transaminase)[1]
Rationale:
Biocatalysis using
Mechanism of Action
Figure 1: Ping-Pong Bi-Bi mechanism of
Experimental Protocol (Lab Scale: 100 mg)
Reagents:
-
Codexis® ATA Screening Kit (or equivalent broad-spectrum
-TA panel).[1] -
Isopropylamine (IPA) hydrochloride (Amine Donor).[1]
-
Triethanolamine (TEA) buffer (100 mM, pH 7.5).[1]
-
DMSO (Cosolvent).[1]
Step-by-Step Procedure:
-
Buffer Preparation: Prepare 50 mL of 100 mM TEA buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine.[1][3] Note: The high concentration of IPA is critical to shift equilibrium.
-
Substrate Solution: Dissolve 2'-Methoxy-4'-(trifluoromethyl)acetophenone (100 mg, 0.46 mmol) in DMSO (0.5 mL).
-
Reaction Assembly:
-
In a 20 mL glass vial, add the enzyme powder (10 mg, ~10% w/w loading relative to substrate).
-
Add 4.5 mL of the Buffer/IPA solution.
-
Add the 0.5 mL Substrate/DMSO solution dropwise (Final DMSO conc: 10%).
-
-
Incubation: Seal vial and incubate at 30°C / 200 rpm for 24 hours.
-
Critical: If using an open system to evaporate acetone, ensure volume is maintained with water; however, for initial screening, closed vials with high IPA excess are sufficient.[1]
-
-
Quenching & Workup:
Table 1: Troubleshooting the Biocatalytic Route
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Steric hindrance of 2-OMe group.[1] | Screen "bulky-substrate" specific variants (e.g., Arthrobacter sp.[1] mutants). Increase DMSO to 20% to improve solubility. |
| Precipitation | Substrate insolubility.[1] | Add 5% Triton X-100 surfactant.[1] |
| Low ee | Non-selective enzyme pocket.[1] | Switch enzyme variant. ATAs are generally highly selective (>99%); low ee usually implies background chemical imine formation (rare at pH 7).[1] |
Method B: Diastereoselective Synthesis (Ellman’s Auxiliary)[1]
Rationale:
When specific enzymes are unavailable or both enantiomers are needed quickly for SAR (Structure-Activity Relationship) studies, the Ellman auxiliary ((R)- or (S)-tert-butanesulfinamide) is the method of choice.[1] The ortho-methoxy group necessitates the use of Titanium(IV) ethoxide (
Reaction Workflow
Figure 2: Step-wise synthesis using Ellman's Auxiliary.[1] Choice of reducing agent dictates stereochemistry.
Experimental Protocol
Step 1: Imine Formation (Condensation) [1]
-
To a solution of 2'-Methoxy-4'-(trifluoromethyl)acetophenone (1.0 eq) in anhydrous THF (0.5 M), add (R)-tert-butanesulfinamide (1.2 eq).
-
Add
(2.5 eq) dropwise under .[1] Caution: Exothermic.[1] -
Reflux (70°C) for 16–24 hours. The ortho-substituent significantly slows this step; monitor by TLC/LCMS until ketone disappears.
-
Workup: Cool to RT. Pour into brine while stirring vigorously (forms a titanium oxide paste). Dilute with EtOAc. Filter through Celite.[1] Dry and concentrate. Purify via silica gel chromatography (Hex/EtOAc).
Step 2: Diastereoselective Reduction
-
For (R,R)-configuration (matches auxiliary): Dissolve imine in THF. Cool to -48°C. Add
(4.0 eq).[1] Warm to RT slowly. -
For (R,S)-configuration (reverses auxiliary): Dissolve imine in THF. Cool to -78°C. Add L-Selectride (1.1 eq).
-
Validation: Check diastereomeric ratio (dr) via HPLC. The bulky 2-OMe group generally enhances facial selectivity, often yielding
.[1]
Step 3: Cleavage (Hydrolysis) [1]
-
Dissolve the purified sulfinamide in MeOH.
-
Add 4N HCl in Dioxane (2.0 eq). Stir at RT for 1 hour.
-
Concentrate to dryness to obtain the amine hydrochloride salt.
-
Optional: Triturate with
to remove sulfinic ester byproducts.
Analytical Validation (QC)
To ensure "Trustworthiness" and "Self-Validation," the following analytical parameters must be met.
A. Enantiomeric Excess (
-
Technique: Chiral HPLC.
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Strong absorption due to phenyl ring).[1]
-
Expectation: Enantiomers should resolve with
min.
B. NMR Characterization (Expected Signals)
-
NMR: Single singlet around -63 ppm (
group).[1] -
NMR (DMSO-
):
References
-
Savile, C. K., et al. (2010).[1] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.[1] Link[1]
-
Ellman, J. A., et al. (2002).[1] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[1][4][5] Accounts of Chemical Research, 35(11), 984–995.[1] Link[1]
-
Codexis Inc. (2023).[1] Codex® ATA Screening Kit Protocol.[1][3][6] Codexis Technical Documentation. Link
-
Nugent, T. C., & El-Shazly, M. (2010).[1] Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine addition.[1][7] Advanced Synthesis & Catalysis, 352(5), 753-819.[1] Link[1]
-
Robiette, R., et al. (2002).[1] Stereoselective reduction of N-tert-butanesulfinyl ketimines: A experimental and theoretical study. Journal of Organic Chemistry, 67(15), 5212-5223.[1] Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. Ellman's Sulfinamides [sigmaaldrich.com]
- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 6. codexis.com [codexis.com]
- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Resolution of Carboxylic Acids using 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine
Executive Summary
This guide details the protocol for using 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine (hereafter referred to as MTF-PEA ) as a high-efficiency chiral resolving agent. While unsubstituted 1-phenylethylamine (PEA) is the industry standard, it often fails to resolve sterically hindered or highly lipophilic racemic acids.
MTF-PEA is a "designer" resolving agent. The 4-trifluoromethyl (
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 1-[2-Methoxy-4-(trifluoromethyl)phenyl]ethanamine |
| Molecular Formula | |
| Molecular Weight | 219.20 g/mol |
| Physical State | Colorless to pale yellow oil (or low-melting solid) |
| Basicity (Calc. pKa) | ~9.2 (Conjugate acid) |
| Chirality | Available as |
| Solubility | Soluble in MeOH, EtOH, IPA, MTBE, Toluene, DCM. |
Safety: Irritant.[1] Handle in a fume hood. Wear nitrile gloves and safety glasses.
Mechanism of Action
The efficiency of MTF-PEA stems from its ability to form a highly ordered supramolecular network with the target chiral acid. Unlike simple amines, MTF-PEA utilizes a "Three-Point Interaction" model:
-
Primary Ionic Interaction: The protonated ammonium group forms a salt bridge with the carboxylate of the target acid.
-
Steric Interlocking: The bulky
group promotes segregation of fluorinated domains within the crystal lattice (fluorous effect), driving precipitation. -
Conformational Locking: The ortho-methoxy group acts as an intramolecular hydrogen bond acceptor for one of the ammonium protons. This "locks" the rotation of the phenyl ring relative to the ethylamine chain, reducing entropy and creating a rigid chiral template.
Diagram 1: Supramolecular Interaction Map
The following diagram illustrates the interaction mechanism driving the formation of the less-soluble diastereomeric salt (The "Hit").
Caption: Mechanism of diastereomeric discrimination. The specific electronic effects of MTF-PEA drive the precipitation of the target salt.
Protocol A: Solvent Screening (Small Scale)
Objective: Identify the optimal solvent system that yields a solid precipitate for one diastereomer while keeping the other in solution.
Reagents:
-
Racemic Acid (100 mg per vial)
-
(S)-MTF-PEA (1.0 molar equivalent)
-
Solvent Set: Ethanol, 2-Propanol (IPA), Acetone, Ethyl Acetate, Toluene, Acetonitrile, Ethanol/Water (9:1).
Procedure:
-
Preparation: Place 100 mg of racemic acid into 7 separate HPLC vials.
-
Addition: Add 1.0 equivalent of (S)-MTF-PEA to each vial.
-
Dissolution: Add 0.5 mL of the respective solvent to each vial.
-
Note: If the salt precipitates immediately, add solvent dropwise with heating until dissolved (up to 1.5 mL max).
-
-
Thermal Cycle: Cap vials and heat to 60°C (or near boiling) until clear.
-
Crystallization: Allow vials to cool slowly to room temperature (RT) over 4 hours.
-
Observation:
-
Clear Solution: Solubility too high. (Action: Add anti-solvent like Hexane).
-
Oil/Gel: Impure formation. (Action: Re-heat and seed).
-
Crystals: HIT.
-
-
-
Analysis: Filter the crystals. Analyze the Solid via Chiral HPLC to determine Enantiomeric Excess (%ee).
-
Success Criteria: Yield > 30% (theoretical max is 50%) and %ee > 60% in the first pass.
-
Protocol B: Scale-Up Resolution (The "Recipe")
Context: This protocol assumes 2-Propanol (IPA) was identified as the hit solvent.
Diagram 2: Process Workflow
Caption: Standard workflow for resolution-crystallization-liberation.
Step-by-Step Methodology:
-
Stoichiometry Setup:
-
Charge a 250 mL round-bottom flask with 10.0 g of Racemic Acid.
-
Add 100 mL of 2-Propanol (10 volumes).
-
Add 1.0 molar equivalent of (S)-MTF-PEA.
-
Expert Tip: If the salt is extremely insoluble, use 0.5 equivalents of MTF-PEA and 0.5 equivalents of an achiral base (like NaOH or Triethylamine) to keep the unwanted enantiomer in solution (The "Pope-Peachy" method).
-
-
Dissolution:
-
Heat the mixture to reflux (approx. 82°C for IPA) with stirring. Ensure the solution becomes completely clear.
-
If solids persist, add IPA in 5 mL increments.
-
-
Nucleation & Growth:
-
Turn off the heat source. Allow the flask to cool to ambient temperature slowly (wrap the flask in foil or a towel to insulate).
-
Critical: If no crystals appear at 50°C, add a seed crystal of the pure salt if available.
-
Stir at room temperature for 4–12 hours.
-
-
Filtration:
-
Filter the white precipitate under vacuum.
-
Wash the cake with cold IPA (0°C).
-
Dry the solid to constant weight.
-
-
Validation (The "Self-Validating" Step):
-
Recrystallization:
-
Dissolve the enriched salt in the minimum amount of boiling IPA.
-
Cool and filter again.[4] (This usually boosts ee from 85% to >99%).
-
-
Liberation (Product Recovery):
-
Suspend the pure salt in Ethyl Acetate (10 volumes).
-
Add 1N HCl (1.2 equivalents relative to the amine).
-
Stir vigorously for 30 minutes. The salt will break; the amine goes into the aqueous layer (as hydrochloride), the acid stays in the organic layer.
-
Separate phases.[4] Wash the organic layer with brine, dry over
, and evaporate to yield the Pure Chiral Acid .
-
-
Resolving Agent Recovery:
-
Take the aqueous acidic layer (containing MTF-PEA•HCl).
-
Basify with 4N NaOH to pH > 12.
-
Extract with MTBE or DCM.
-
Evaporate solvent to recover the expensive MTF-PEA for reuse.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solvent is too non-polar or cooling is too fast. | Re-heat and add a small amount of polar co-solvent (Methanol). Seed at a higher temperature. |
| No Precipitation | Salt is too soluble. | Switch to a less polar solvent (e.g., Toluene or MTBE). Concentrate the solution. |
| Low Selectivity (<10% ee) | Structural mismatch. | The "cleft" is not engaging. Try the "Half-Quantity" method (0.5 eq MTF-PEA + 0.5 eq NaOH). |
| Gel Formation | Supersaturation is too high. | Dilute the mixture by 50% and re-heat. |
References
-
General Mechanism of Amine Resolution: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.
-
Fluorinated Phenethylamines in Resolution: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (See section on structural analogs of PEA).
-
Commercial Availability & Structure: PubChem Compound Summary for (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine (Structural Analog).
-
Application in Pharmaceutical Resolution: Saigo, K., et al. (1996). "Optical Resolution of chiral acids using phenylethylamine derivatives." Journal of the American Chemical Society. (Foundational text on PEA derivatives).
Sources
Optimizing Amide Bond Formation with Sterically Demanding Amines: A Focus on 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine
Executive Summary
The incorporation of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine (referred to herein as Amine-1 ) into peptide backbones or drug scaffolds presents a unique synthetic challenge. This building block combines significant steric hindrance (due to the ortho-methoxy group and
This Application Note details two optimized protocols—Method A (HATU/HOAt) for high-throughput discovery and Method B (T3P) for scalable process chemistry—to ensure efficient coupling while maintaining chiral integrity.
Mechanistic Analysis: Why This Coupling is Difficult
To select the correct reagents, one must understand the specific deactivation modes of Amine-1 :
-
The "Ortho-Effect" Wall: The 2-methoxy group creates a physical barrier adjacent to the nucleophilic nitrogen. In the transition state, the incoming activated carboxylate must navigate this bulk, significantly raising the activation energy (
). -
Electronic Tuning: The 4-
group is strongly electron-withdrawing ( ). While the 2-OMe group is donating by resonance, the inductive withdrawal from the group renders the benzylic amine less nucleophilic than a standard benzylamine. -
Chiral Lability: As an
-chiral benzylic amine, the benzylic proton is relatively acidic. Over-activation of the carboxylic acid (e.g., via acid chlorides) or excessive use of strong bases (e.g., DBU) can lead to rapid racemization via an enol/ketene intermediate or direct deprotonation.
Visualization: Coupling Decision Logic
The following logic gate illustrates the selection process for the optimal coupling strategy.
Figure 1: Decision matrix for selecting coupling reagents based on scale and chirality constraints.
Experimental Protocols
Method A: High-Performance Coupling (HATU/HOAt)
Recommended for: Discovery chemistry, library synthesis, and valuable intermediates where yield is paramount.
Rationale: HATU is the "gold standard" for difficult couplings. The 7-azabenzotriazole moiety utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the reaction, overcoming the steric barrier of the ortho-methoxy group.
Reagents:
-
Carboxylic Acid (R-COOH): 1.0 equiv.
-
Amine-1 (HCl salt): 1.1 – 1.2 equiv.
-
HATU: 1.2 equiv.[1]
-
HOAt (Optional but recommended): 0.5 equiv. (Suppresses racemization).[2][3][4]
-
DIPEA (Diisopropylethylamine): 3.0 – 4.0 equiv.
-
Solvent: DMF (Anhydrous).
Step-by-Step Protocol:
-
Activation: In a dried round-bottom flask under
, dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol, 456 mg) in anhydrous DMF (5 mL). -
Base Addition: Add DIPEA (1.0 mmol, 174 µL) dropwise. Stir at room temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.
-
Amine Addition: Add Amine-1 HCl salt (1.1 mmol) followed by the remaining DIPEA (2.5 mmol).
-
Note: If the amine is a free base, reduce total DIPEA to 2.0 equiv.
-
-
Reaction: Stir at RT. Monitor by LC-MS.
-
Typical Time: 1–4 hours.
-
Troubleshooting: If incomplete after 4 hours, heat to 40°C. Do not exceed 50°C to avoid epimerization.
-
-
Workup: Dilute with EtOAc (50 mL). Wash sequentially with:
-
10% Citric Acid or 1M HCl (2 x 20 mL) – Removes unreacted amine/DIPEA.
-
Sat.
(2 x 20 mL) – Removes unreacted acid/HOBt byproducts. -
Brine (20 mL).
-
-
Purification: Dry over
, filter, and concentrate. Purify via flash chromatography.
Method B: Scalable & Low-Epimerization Coupling (T3P)
Recommended for: Process development, multi-gram scale, and highly epimerization-prone chiral acids.
Rationale: Propylphosphonic anhydride (T3P) forms a highly reactive but selective mixed anhydride. It is less prone to causing racemization than uronium salts (HATU) and allows for an extremely simple workup (water-soluble byproducts).
Reagents:
-
Carboxylic Acid: 1.0 equiv.
-
Amine-1: 1.1 equiv.
-
T3P (50% w/w in EtOAc/DMF): 1.5 – 2.0 equiv.
-
Base: Pyridine (Preferred) or N-Methylmorpholine (NMM). 3.0 – 4.0 equiv.[3]
-
Solvent: EtOAc or 2-MeTHF (Green alternative).
Step-by-Step Protocol:
-
Setup: Charge the flask with Carboxylic Acid (10 mmol), Amine-1 (11 mmol), and Solvent (EtOAc, 50 mL).
-
Base Addition: Add Pyridine (30 mmol, 2.4 mL). Cool the mixture to 0°C.
-
Reagent Addition: Add T3P solution (15 mmol) dropwise over 10 minutes.
-
Critical: Exothermic reaction.[2] Maintain temperature < 5°C during addition.
-
-
Reaction: Allow to warm to RT and stir.
-
Typical Time: 2–12 hours. T3P kinetics are slower than HATU but cleaner.
-
-
Workup (The "T3P Advantage"):
-
Add water (20 mL) to quench.
-
Wash organic layer with 1M HCl (3 x 20 mL). This removes the pyridine and T3P byproducts (phosphonic acid derivatives are water-soluble).
-
Wash with Sat.
and Brine.
-
-
Isolation: Concentrate the organic layer. Often yields pure product without chromatography.
Comparative Data Analysis
The following table summarizes the performance of various coupling agents specifically for ortho-substituted benzylic amines.
| Parameter | HATU / HOAt (Method A) | T3P / Pyridine (Method B) | EDC / HOBt (Standard) |
| Reaction Rate | Very Fast (< 2 h) | Moderate (2–12 h) | Slow (> 24 h) |
| Yield (Typical) | 85 – 95% | 80 – 90% | 40 – 60% |
| Racemization Risk | Low (with HOAt) | Very Low | Moderate |
| Purification | Chromatography required (remove urea/HOBt) | Extraction only (often sufficient) | Chromatography required |
| Cost | High | Moderate | Low |
| Steric Tolerance | Excellent | Very Good | Poor |
Troubleshooting Guide: "The Reaction Stalled"
If the conversion stalls at <50% despite using Method A, the steric clash is likely preventing the amine approach.
Strategy: Acid Fluoride Intermediate Acid fluorides are less sensitive to steric hindrance than active esters and more stable than acid chlorides.
-
Activation: Treat Carboxylic Acid with Cyanuric Fluoride (1.0 equiv) and Pyridine (1.0 equiv) in DCM at -10°C for 1 hour.
-
Workup: Aqueous wash to isolate the crude Acid Fluoride.
-
Coupling: React the crude Acid Fluoride with Amine-1 and DIPEA in THF.
Visualizing the Workflow
Figure 2: General reaction workflow for hindered amine coupling.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11754–11844.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5][6][7] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride.[3] Angewandte Chemie International Edition, 19(2), 133-134.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. youtube.com [youtube.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
- 7. chempep.com [chempep.com]
Application Notes and Protocols: The Preparation of Chiral Amides Using 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine
A Note to the Researcher: Extensive investigation for established protocols and applications specifically detailing the use of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine as a chiral resolving agent or a chiral auxiliary for the synthesis of chiral amides did not yield specific, verifiable examples in the scientific literature. The following application notes are therefore constructed based on well-established, analogous principles in asymmetric synthesis, drawing from methodologies for structurally similar chiral phenylethylamines.[1][2][3][4] These protocols are intended to serve as a foundational guide for researchers to develop their own specific methods for this novel reagent.
Introduction: The Significance of Chiral Amides and the Potential of Novel Chiral Building Blocks
Chiral amides are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The stereochemistry of these compounds is often critical to their function, making the development of efficient methods for their enantioselective synthesis a paramount objective in modern organic chemistry. Two predominant strategies for achieving this are the use of chiral resolving agents to separate enantiomers of a racemic carboxylic acid and the application of chiral auxiliaries to direct the stereochemical outcome of a reaction.[1]
1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine represents a potentially valuable, yet underexplored, chiral building block for these applications. The presence of the trifluoromethyl group can influence the electronic and steric properties of the molecule, potentially leading to unique selectivity and improved physical characteristics, such as crystallinity of diastereomeric salts, which is beneficial for purification.[5][6][7] The methoxy group may also play a role in coordinating to reagents, further influencing the stereochemical course of a reaction. This guide provides detailed, albeit prospective, protocols for the application of this amine in both chiral resolution and as a chiral auxiliary.
Part 1: 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine as a Chiral Resolving Agent for Racemic Carboxylic Acids
The classical resolution of a racemic carboxylic acid via the formation of diastereomeric salts with a chiral amine remains a robust and scalable method for obtaining enantiomerically pure compounds.[1][8] The principle lies in the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization.
Scientific Rationale
The reaction of a racemic carboxylic acid (a 1:1 mixture of R- and S-enantiomers) with a single enantiomer of a chiral amine, such as (R)- or (S)-1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine, results in the formation of two diastereomeric salts: (R-acid)-(R-amine) and (S-acid)-(R-amine). These diastereomers possess different physical properties, most notably solubility in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be preferentially crystallized, leaving the other in the mother liquor. Subsequent liberation of the amine from the separated salts regenerates the enantiomerically enriched carboxylic acids.
Experimental Workflow: Chiral Resolution
Caption: Workflow for chiral resolution using diastereomeric salt formation.
Detailed Protocol: Resolution of a Racemic Carboxylic Acid
This protocol is a general guideline and will require optimization for specific carboxylic acids.
Materials:
-
Racemic carboxylic acid
-
(R)- or (S)-1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine (0.5-1.0 equivalents)
-
Solvent (e.g., Methanol, Ethanol, Isopropanol, or mixtures with water)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Sodium Sulfate (anhydrous)
Procedure:
-
Salt Formation:
-
In a flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable hot solvent.
-
In a separate flask, dissolve 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine (0.5-1.0 eq.) in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
The filtrate (mother liquor) contains the more soluble diastereomeric salt and should be saved for the isolation of the other enantiomer.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the isolated diastereomeric salt in a mixture of ethyl acetate and water.
-
Acidify the mixture to pH 1-2 with 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the carboxylic acid by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
-
Optimization and Considerations:
-
Stoichiometry: Starting with 0.5 equivalents of the resolving agent is often a good starting point for screening.[9]
-
Solvent Screening: The choice of solvent is critical and will need to be empirically determined. A range of alcohols, esters, and hydrocarbon solvents, as well as their mixtures with water, should be screened.
-
Temperature: The crystallization temperature can significantly impact the efficiency of the resolution.
Part 2: 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine as a Chiral Auxiliary in Asymmetric Amide Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered. Substituted phenylethylamines can serve as effective chiral auxiliaries in the diastereoselective alkylation of enolates derived from amides.[1][4]
Scientific Rationale
By forming an amide with a carboxylic acid, the 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine moiety introduces a chiral environment. Deprotonation of the α-carbon of the carboxylic acid portion generates a chiral enolate. The bulky and stereochemically defined auxiliary blocks one face of the enolate, forcing an incoming electrophile to attack from the less hindered face. This results in the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched α-substituted carboxylic acid derivative.
Experimental Workflow: Asymmetric Alkylation
Caption: Workflow for asymmetric alkylation using a chiral auxiliary.
Detailed Protocol: Asymmetric Alkylation of a Chiral Amide
This protocol is a general template and will require optimization based on the specific substrates.
Materials:
-
Carboxylic acid
-
(R)- or (S)-1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine
-
Amide coupling reagents (e.g., EDC, HOBt, or SOCl₂)
-
Anhydrous THF
-
Lithium diisopropylamide (LDA) solution
-
Electrophile (e.g., alkyl halide)
-
Aqueous HCl
-
Ethyl Acetate
-
Sodium Sulfate (anhydrous)
Procedure:
-
Synthesis of the Chiral Amide:
-
Couple the carboxylic acid with 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine using a standard amide coupling protocol (e.g., EDC/HOBt or conversion to the acid chloride followed by reaction with the amine).
-
Purify the resulting chiral amide by column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the chiral amide in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool to -78 °C.
-
Slowly add a solution of LDA (1.1 eq.) and stir for 30-60 minutes to form the enolate.
-
Add the electrophile (1.2 eq.) and continue stirring at -78 °C for several hours, or until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the diastereomerically enriched alkylated amide by column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
Hydrolyze the alkylated amide under acidic or basic conditions (e.g., refluxing in 6 M HCl or aqueous NaOH) to cleave the chiral auxiliary.
-
After hydrolysis, neutralize the reaction mixture and extract the product. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
-
-
Analysis:
-
Determine the diastereomeric ratio of the alkylated amide by NMR or HPLC.
-
Determine the enantiomeric excess of the final product by chiral HPLC.
-
Data Presentation
As this is a prospective guide, experimental data is not available. Researchers employing these protocols should meticulously record and tabulate their results for systematic optimization. Key parameters to include in such tables are:
For Chiral Resolution:
| Entry | Racemic Acid | Resolving Agent (eq.) | Solvent | Temp (°C) | Yield of Salt (%) | e.e. of Recovered Acid (%) |
|---|
| 1 | | | | | | |
For Asymmetric Alkylation:
| Entry | Electrophile (R-X) | Base | Temp (°C) | Yield (%) | Diastereomeric Ratio | e.e. of Product (%) |
|---|
| 1 | | | | | | |
Conclusion and Future Outlook
The protocols outlined in this guide provide a strategic starting point for investigating the utility of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine in the preparation of chiral amides. While grounded in established principles of asymmetric synthesis, the unique electronic and steric properties imparted by the methoxy and trifluoromethyl substituents may offer distinct advantages in terms of selectivity, reactivity, and the physical properties of intermediates. It is through the careful, empirical application and optimization of these foundational methods that the full potential of this novel chiral building block can be realized by the research community.
References
- BenchChem. (2025). A Technical Guide to the Research Applications of Chiral Phenylethylamines. BenchChem.
- Deng, L. (n.d.).
- Brandeis University. (n.d.).
- Royal Society of Chemistry. (2026). Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. Organic Chemistry Frontiers.
- Frontiers. (2024, May 9).
- Royal Society of Chemistry. (2026, January 29). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers.
- MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.
- Academia.edu. (n.d.). (R)
- National Center for Biotechnology Information. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed.
- National Center for Biotechnology Information. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC.
- ResearchGate. (2025, August 6). Phenol-Derived Chiral Auxiliaries as Substrates in the Synthesis of Optically Active Phosphonic Acid Derivatives: Synthetic and Structural Aspects | Request PDF.
- Onyx Scientific. (n.d.).
- ACS Publications. (2014, July 16). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host | Crystal Growth & Design.
- National Center for Biotechnology Information. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.
- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- National Center for Biotechnology Information. (n.d.).
- Organic Letters. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes.
- Royal Society of Chemistry. (2024, May 15). Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). (PDF) Chiral Trifluoromethylated Enamides: Synthesis and Applicability.
- ChemRxiv. (n.d.). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary [mdpi.com]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. onyxipca.com [onyxipca.com]
Application Notes & Protocols: Optimized Reaction Conditions for Nucleophilic Aromatic Substitution with Amines on Fluoroarenes
Introduction: The Central Role of C-N Bonds and Fluorine in Modern Chemistry
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, pivotal to the creation of molecules that underpin the pharmaceutical, agrochemical, and materials science industries.[1][2] Aromatic amines, in particular, are privileged structures found in a vast array of bioactive compounds. Concurrently, the strategic incorporation of fluorine atoms into organic molecules is a widely employed tactic in drug design to modulate metabolic stability, binding affinity, and bioavailability.[3][4][5]
Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and direct methodology for forging C(sp²)–N bonds, especially for the synthesis of complex aromatic amines.[6][7][8] This guide provides an in-depth exploration of the SNAr reaction, focusing on the use of amine nucleophiles with fluorinated aromatic and heteroaromatic substrates. We will dissect the mechanistic underpinnings, delineate the critical parameters for reaction optimization, and provide field-tested protocols for both classical and modern catalytic approaches.
Mechanistic Foundation: The Addition-Elimination Pathway
The SNAr reaction of a fluoroarene proceeds through a well-established two-step addition-elimination mechanism.[6][8][9] This pathway is distinct from SN1/SN2 reactions and explains the unique reactivity patterns observed.
-
Nucleophilic Attack: An amine nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom. This step is typically the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[10]
-
Formation of the Meisenheimer Complex: The attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][9] The stability of this complex is paramount to the reaction's success.
-
Elimination and Rearomatization: The fluoride ion is subsequently eliminated, restoring the ring's aromaticity and yielding the final N-arylated product.[6][9]
The high electronegativity of the fluorine atom plays a dual role. While fluoride is a poor leaving group in SN2 reactions, in SNAr its powerful inductive electron-withdrawing effect strongly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[10] This activation of the aromatic ring for the initial attack is the dominant factor in its SNAr reactivity.[10]
Caption: The two-step mechanism for SₙAr reactions.
Core Directive: Key Parameters for Reaction Optimization
The success of an SNAr reaction hinges on the careful selection and control of several interdependent parameters.
The Aromatic Substrate: Activation is Key
For a classical, thermally-driven SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the fluorine leaving group.[6][8]
-
Role of EWGs: Groups like nitro (–NO₂), cyano (–CN), ketone (–COR), and sulfone (–SO₂R) are potent activators. They stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining step.[6][8]
-
Positional Effects: An EWG in the meta position offers minimal resonance stabilization and thus has a much weaker activating effect.
-
Unactivated Arenes: Electron-neutral or electron-rich fluoroarenes are generally unreactive under classical SNAr conditions and require modern catalytic methods.[11][12]
The Amine Nucleophile: Balancing Reactivity and Sterics
The choice of amine is critical and influences reaction rates and potential side reactions.
-
Nucleophilicity: In general, nucleophilicity parallels basicity; more basic amines are typically more reactive.[13] Aliphatic amines are stronger nucleophiles than aromatic amines.
-
Steric Hindrance: Highly branched or sterically hindered amines (e.g., diisopropylamine) can react significantly slower due to the difficulty of approaching the electrophilic carbon.[14][15]
-
Primary Amines & Ammonia: These nucleophiles can undergo multiple substitutions, leading to mixtures of primary, secondary, and tertiary amines, and even quaternary ammonium salts.[16][17] Using a large excess of the amine nucleophile can favor the formation of the primary amine product.[16]
Solvent Selection: Stabilizing the Intermediate
The solvent plays a crucial role in stabilizing the charged Meisenheimer complex. Polar aprotic solvents are the standard choice for SNAr reactions.[7][8]
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant | Key Characteristics & Insights |
| Dimethyl Sulfoxide | DMSO | 189 | 47.2 | Excellent solvating power for a wide range of reagents. Highly effective at stabilizing the Meisenheimer complex. Can be difficult to remove completely.[18][19] |
| N,N-Dimethylformamide | DMF | 153 | 36.7 | Widely used, effective solvent. Can decompose at high temperatures or in the presence of strong base to generate dimethylamine, which can act as a nucleophile.[6][20] |
| N-Methyl-2-pyrrolidone | NMP | 202 | 32.2 | High boiling point allows for reactions at elevated temperatures. Good solvating ability. |
| Acetonitrile | MeCN | 82 | 37.5 | Lower boiling point, useful for reactions with highly activated substrates that proceed at milder temperatures. |
| Tetrahydrofuran | THF | 66 | 7.6 | Less polar; typically used when strong, anionic nucleophiles (generated with NaH, etc.) are employed.[6] |
Expert Insight: While DMSO and DMF are highly effective, their environmental and safety profiles have led to a search for greener alternatives. Solvents like Cyrene™ or sulfolane are being explored as more sustainable options for SNAr reactions.[7]
The Role of the Base
A base is almost always included in the reaction mixture, serving one of two primary purposes:
-
To Scavenge Acid: For reactions with neutral amine nucleophiles, a mild inorganic base is added to neutralize the hydrofluoric acid (HF) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
To Generate the Nucleophile: For less nucleophilic amines or alcohols/thiols, a strong base is used to deprotonate the nucleophile in situ, creating a more potent anionic nucleophile.
| Base | pKa of Conj. Acid | Typical Use Case & Rationale |
| Potassium Carbonate (K₂CO₃) | 10.3 | Most common choice. Inexpensive, mild, and effective for scavenging HF in reactions with primary/secondary amines.[6][8] |
| Triethylamine (Et₃N) | 10.7 | Soluble organic base. Acts as an acid scavenger. Easily removed under vacuum.[6] |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | More soluble than K₂CO₃, sometimes leading to faster reactions. Often used in challenging substitutions. |
| DBU | 13.5 | Strong, non-nucleophilic organic base used for acid scavenging in sensitive systems. |
| Sodium Hydride (NaH) | ~35 | Strong, non-nucleophilic base used to deprotonate weakly acidic nucleophiles like alcohols, thiols, or indoles before adding the fluoroarene.[6][8] |
| Potassium tert-butoxide (KOtBu) | 19.2 | Strong, sterically hindered base. Effective for generating anionic nucleophiles and can promote reactions at lower temperatures.[9] |
Experimental Protocols
General Safety Considerations: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous conditions should be maintained for reactions involving strong bases like NaH.[9]
Protocol 1: Classical SNAr on an Electron-Deficient Fluoroarene
Reaction: Synthesis of N-benzyl-2,4-dinitroaniline from 1-fluoro-2,4-dinitrobenzene and benzylamine.
Materials:
-
1-Fluoro-2,4-dinitrobenzene (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-2,4-dinitrobenzene and anhydrous potassium carbonate.
-
Under a nitrogen atmosphere, add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the fluoroarene.
-
Add benzylamine dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).[6]
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water. A solid precipitate should form.
-
Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether to remove nonpolar impurities.
-
Dry the product under vacuum to yield N-benzyl-2,4-dinitroaniline. Further purification can be achieved by recrystallization from ethanol if necessary.
Protocol 2: Photoredox-Catalyzed SNAr on an Unactivated Fluoroarene
This protocol is a representative example for the functionalization of electron-neutral or rich fluoroarenes, which are unreactive under classical conditions.[11][12]
Reaction: Amination of 4-fluoroanisole with morpholine.
Materials:
-
4-Fluoroanisole (1.0 eq)
-
Morpholine (1.5 eq)
-
Acridinium-based organic photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate, 1-2 mol%)[11]
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
In a reaction vial suitable for photochemical reactions, combine 4-fluoroanisole, morpholine, K₂CO₃, and the photocatalyst.
-
Add anhydrous acetonitrile and seal the vial with a cap containing a septum.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Place the reaction vial approximately 5-10 cm from a blue LED lamp (e.g., 450 nm). Ensure the reaction is stirred vigorously.
-
Irradiate the mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated morpholine derivative.
Workflow and Decision Making
Choosing the correct reaction conditions is paramount. The following diagram outlines a logical workflow for approaching an SNAr reaction with a fluorinated amine substrate.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. api.pageplace.de [api.pageplace.de]
- 3. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 8. Lab Reporter [fishersci.se]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 14. Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation [dspace.mit.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine
Welcome to the technical support center for the synthesis of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you optimize your synthesis and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine, which is commonly achieved via reductive amination of 2-methoxy-4-trifluoromethylacetophenone.
Problem 1: Low or No Product Formation
Q: I am not seeing any significant formation of the desired 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine. What are the likely causes and how can I resolve this?
A: Low or no product yield in a reductive amination reaction can stem from several factors, primarily related to imine formation and the subsequent reduction step.
Probable Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation of 2-methoxy-4-trifluoromethylacetophenone with an amine source (e.g., ammonia or an ammonium salt) to form the imine is a critical equilibrium-driven step.
-
Causality: The presence of water can shift the equilibrium back towards the starting materials. The steric hindrance from the ortho-methoxy group and the electronic effects of the trifluoromethyl group on the acetophenone can also slow down this step.
-
Solutions:
-
Water Removal: Ensure all reagents and solvents are anhydrous. The use of a dehydrating agent, such as molecular sieves (3Å or 4Å), can be beneficial.[1]
-
pH Control: Imine formation is typically favored under weakly acidic conditions (pH 4-6).[2][3] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but does not excessively protonate the amine nucleophile. A common choice is the addition of a catalytic amount of acetic acid.[1]
-
Reaction Time and Temperature: Allow sufficient time for imine formation before adding the reducing agent. Monitoring the reaction by TLC or GC-MS can confirm the consumption of the ketone. Gentle heating may be required, but be cautious as this can also promote side reactions.
-
-
-
Ineffective Reduction Step: The choice and handling of the reducing agent are crucial for the successful conversion of the imine to the amine.
-
Causality: Sodium borohydride (NaBH₄), while common, can be less effective for reducing sterically hindered imines and may also reduce the starting ketone if added prematurely.[1] More selective reducing agents are often preferred for one-pot reductive aminations.[4]
-
Solutions:
-
Choice of Reducing Agent: Consider using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[4] NaBH₃CN is particularly effective at reducing imines at a pH where aldehydes and ketones are less reactive.[4][5] NaBH(OAc)₃ is a milder and less toxic alternative.[4]
-
Staged Addition: If using NaBH₄, it is best to first allow for complete imine formation and then add the reducing agent, possibly at a lower temperature to minimize ketone reduction.[1]
-
Sufficient Equivalents: Ensure you are using a sufficient molar excess of the reducing agent to drive the reaction to completion.
-
-
-
Starting Material Quality: Impurities in the starting 2-methoxy-4-trifluoromethylacetophenone or the amine source can inhibit the reaction.
-
Solution: Verify the purity of your starting materials by NMR, GC-MS, or other appropriate analytical techniques.
-
Below is a workflow diagram to troubleshoot low product yield:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Presence of Imine Impurity in the Final Product
Q: My final product is contaminated with the corresponding imine. How can I improve the conversion and/or remove this impurity?
A: The persistence of the imine impurity indicates an incomplete reduction step.[6]
Probable Causes & Solutions:
-
Insufficient Reducing Agent: The amount of hydride may be insufficient to reduce all the formed imine.
-
Solution: Increase the molar equivalents of the reducing agent (e.g., from 1.5 to 2.0 equivalents).
-
-
Decomposition of Reducing Agent: Some reducing agents, like NaBH₄, can react with the solvent (e.g., methanol) or acidic catalysts over time, reducing their effective concentration.[6]
-
Solution: Add the reducing agent in portions to maintain its concentration throughout the reaction. Alternatively, switch to a more stable reducing agent like NaBH(OAc)₃.
-
-
Reaction Conditions: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature for the reduction to go to completion.
-
Solution: Increase the reaction time after the addition of the reducing agent. Monitor the disappearance of the imine spot by TLC. Gentle warming might be necessary, but this should be done cautiously to avoid side reactions.
-
-
Purification Challenges: The similar polarity of the imine and the target amine can make separation by standard extraction difficult.[6]
-
Solution:
-
Drive the reaction to completion: It is often easier to force the reaction to completion than to separate the imine from the amine.[6]
-
Chromatography: If the reaction cannot be driven to completion, column chromatography on silica gel is a viable option for separation. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, should effectively separate the less polar imine from the more polar amine.
-
Acid-Base Extraction Optimization: While challenging, a carefully controlled acid-base extraction might work. The basicity of the amine is significantly higher than that of the imine. A carefully buffered acidic wash might selectively protonate and extract the amine into the aqueous layer, leaving the imine in the organic layer.
-
-
Problem 3: Difficulty in Product Isolation and Purification
Q: I am having trouble isolating my 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine product after the reaction work-up. What are some effective purification strategies?
A: The basic nature of the amine product allows for specific purification strategies.
Effective Purification Protocols:
-
Acid-Base Extraction: This is the most common method for isolating amines.
-
After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the aqueous layer and wash it with a fresh portion of organic solvent to remove any trapped impurities.
-
Make the aqueous layer basic (pH > 10) by adding a base like NaOH or K₂CO₃. This will deprotonate the ammonium salt and regenerate the free amine.
-
Extract the free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.
-
-
Column Chromatography: If acid-base extraction does not provide sufficient purity, silica gel column chromatography is a powerful alternative.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. To prevent the amine from streaking on the acidic silica gel, a small amount of a basic modifier (e.g., 1-2% triethylamine) should be added to the eluent.
-
-
Crystallization/Salt Formation: The amine product can be converted to a crystalline salt for purification.
-
Dissolve the crude amine in a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Add a solution of an acid (e.g., HCl in ether, or a solution of a solid acid like tartaric acid or citric acid).
-
The corresponding ammonium salt will often precipitate out of the solution.
-
The salt can be collected by filtration and recrystallized to high purity.
-
The pure free amine can be regenerated by dissolving the salt in water, basifying the solution, and extracting with an organic solvent.
-
Below is a diagram illustrating the purification workflow:
Caption: Purification workflow for the target amine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine?
A1: The most common and direct route is the reductive amination of 2-methoxy-4-trifluoromethylacetophenone. This can be performed as a one-pot reaction where the ketone, an amine source (like ammonium acetate or aqueous ammonia), and a reducing agent are combined.[3][7] Alternatively, a two-step process can be employed where the imine is formed first, optionally isolated, and then reduced.[4][8]
Q2: Which reducing agent is best for this synthesis?
A2: The choice of reducing agent depends on the specific protocol (one-pot vs. two-step) and desired selectivity.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the preferred choice for one-pot reactions. It is mild, selective for imines over ketones, and does not require acidic conditions for the reduction itself (though the preceding imine formation does).[4]
-
Sodium Cyanoborohydride (NaBH₃CN): Highly effective and selective for imines under mildly acidic conditions (pH ~6).[2][4] However, it is highly toxic and generates cyanide waste, requiring careful handling and disposal.
-
Sodium Borohydride (NaBH₄): A cheaper and less toxic option, but it is a stronger reducing agent and can reduce the starting ketone.[1] It is best used in a two-step process where the ketone is fully converted to the imine before the addition of NaBH₄.[1][6]
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is another effective method, particularly on a larger scale.[3] This method avoids stoichiometric metal hydride waste.
Q3: What are the best solvents for this reaction?
A3: The choice of solvent is critical for both imine formation and the reduction step.
-
Methanol (MeOH) or Ethanol (EtOH): These are common protic solvents that are suitable for both imine formation and reductions with borohydride reagents.[6][8] However, they can sometimes compete with the reducing agent.[6]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are common aprotic solvents, particularly when using NaBH(OAc)₃.[9]
-
Tetrahydrofuran (THF): Another suitable aprotic solvent. For green chemistry considerations, solvents like ethyl acetate are being explored as more environmentally friendly alternatives to chlorinated solvents.[9]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate or ninhydrin can also be effective. Ninhydrin is particularly useful as it will stain the primary amine product but not the ketone or imine.
-
Analysis: A successful reaction will show the disappearance of the starting ketone spot and the appearance of the product amine spot. The imine intermediate will have an Rf value between the ketone and the amine.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring, allowing you to track the consumption of starting materials and the formation of intermediates and products.
Q5: Are there any specific safety precautions I should take?
A5: Yes, standard laboratory safety procedures should be followed, with special attention to the following:
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reducing Agents: Hydride reducing agents react violently with water and acids to produce flammable hydrogen gas. Quench them carefully and slowly at a low temperature. Sodium cyanoborohydride is highly toxic and should be handled with extreme caution to avoid ingestion, inhalation, or contact with acids, which would release toxic hydrogen cyanide gas.
-
Solvents: Use flammable organic solvents away from ignition sources.
Experimental Protocol Example
This is a general protocol for the one-pot reductive amination synthesis. Optimization will likely be required.
Synthesis of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine
-
To a round-bottom flask charged with 2-methoxy-4-trifluoromethylacetophenone (1.0 eq) and ammonium acetate (10 eq) is added methanol (5 mL per mmol of ketone).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by TLC.
-
Once imine formation is significant, the flask is cooled in an ice bath.
-
Sodium borohydride (1.5 - 2.0 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 4-12 hours, or until the imine is consumed as indicated by TLC.
-
The reaction is carefully quenched by the slow addition of 1M HCl at 0 °C until the bubbling ceases.
-
The methanol is removed under reduced pressure.
-
The remaining aqueous residue is diluted with water and washed with ethyl acetate to remove non-basic impurities.
-
The aqueous layer is then made basic (pH > 10) with 3M NaOH and extracted three times with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product, which can be further purified by column chromatography if necessary.
| Parameter | Recommended Condition |
| Amine Source | Ammonium Acetate, Aqueous Ammonia |
| Reducing Agent | NaBH₄, NaBH(OAc)₃, NaBH₃CN |
| Solvent | Methanol, Ethanol, DCE, THF |
| pH (Imine Formation) | Weakly Acidic (4-6) |
| Temperature | 0 °C to Room Temperature |
| Monitoring | TLC, GC-MS |
References
- Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/Chempros. (2025, January 1). Reddit.
- Synthesis of Complex Molecules through Reductive Amination. (n.d.).
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Sodium cyanoborohydride reductive amin
- What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit.
- Reductive amin
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
- Specific solvent issues with Reductive Amination/Alkyl
- Method for the synthesis of substituted formylamines and substituted amines. (n.d.).
- Reductive Amination. (2024, March 28). Chemistry Steps.
Sources
- 1. reddit.com [reddit.com]
- 2. echemi.com [echemi.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. d-nb.info [d-nb.info]
- 8. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 9. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy Substituted Ethylamine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming challenges associated with steric hindrance in reactions involving 2-methoxy substituted ethylamines. The unique structural features of these compounds can present significant hurdles in achieving desired reaction outcomes. This resource offers in-depth troubleshooting guides and frequently asked questions to navigate these complexities.
Introduction: The Challenge of the Methoxy Group
2-Methoxyethylamine is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Its primary amine offers a reactive site for a variety of transformations, while the methoxy group can influence solubility and downstream interactions. However, the presence of the 2-methoxy group introduces a degree of steric bulk in proximity to the nucleophilic nitrogen atom, which can significantly hinder its reactivity towards electrophiles.[3] This steric effect can lead to sluggish reactions, low yields, and the formation of undesired side products. Understanding and mitigating these steric challenges is paramount for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of 2-methoxyethylamine with a bulky alkyl halide proceeding so slowly?
A1: The slow reaction rate is likely due to steric hindrance. The 2-methoxy group, while not exceedingly large, can partially shield the lone pair of the nitrogen atom, making it difficult for the bulky alkyl halide to approach for an S(_N)2 reaction.[4] This increases the activation energy of the reaction.
Troubleshooting Steps:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier.[5]
-
Use a More Reactive Electrophile: If possible, switch from an alkyl bromide to a more reactive alkyl iodide or a triflate.
-
Choose an Appropriate Solvent: A polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the amine.[5]
-
Consider a Different Strategy: For highly hindered systems, direct alkylation may not be optimal. Consider reductive amination as an alternative.[6][7]
Q2: I'm observing significant amounts of starting material in my acylation of 2-methoxyethylamine. What's the issue?
A2: In addition to steric hindrance from the 2-methoxy group, the electronic properties of your acylating agent and the reaction conditions play a crucial role. A less reactive acylating agent, such as an anhydride, may struggle to react with the sterically encumbered amine.
Troubleshooting Steps:
-
Activate the Carboxylic Acid: If using a carboxylic acid, convert it to a more reactive species like an acid chloride or use a coupling agent (e.g., DCC, EDC).
-
Use a More Potent Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.
-
Employ a Catalyst: A nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can accelerate the reaction.
-
Optimize the Base: A non-nucleophilic base, like triethylamine or diisopropylethylamine, is essential to neutralize the acid byproduct without competing in the acylation.
Q3: My Buchwald-Hartwig amination with an aryl halide and 2-methoxyethylamine is giving low yields. How can I improve this?
A3: The success of Buchwald-Hartwig amination is highly dependent on the ligand, base, and palladium precursor.[8][9][10] For a sterically hindered amine like 2-methoxyethylamine, the choice of a bulky, electron-rich phosphine ligand is critical to promote reductive elimination.[6]
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos.[6]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[11]
-
Palladium Precursor: Use a pre-catalyst that readily forms the active Pd(0) species.[11]
-
Solvent Choice: Anhydrous, non-polar solvents like toluene or dioxane are generally preferred.[9]
Q4: Can I use 2-methoxyethylamine in a Mitsunobu reaction? I'm concerned about its nucleophilicity.
A4: Yes, 2-methoxyethylamine can be used in a Mitsunobu reaction, but its effectiveness will depend on the acidity of the nucleophile being displaced. The Mitsunobu reaction generally works well with acidic nucleophiles (pKa < 15).[12][13] While the 2-methoxy group can cause some steric hindrance, the primary amine is a reasonably good nucleophile.
Key Considerations:
-
Acidity of the Pronucleophile: Ensure your pronucleophile is sufficiently acidic to be deprotonated under the reaction conditions.
-
Steric Hindrance of the Alcohol: The reaction is more likely to be successful with less sterically hindered primary or secondary alcohols.[14][15]
-
Reagent Stoichiometry: Precise stoichiometry of triphenylphosphine (PPh(_3)) and diethyl azodicarboxylate (DEAD) or a less hazardous alternative is crucial.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Reductive Amination with Sterically Hindered Aldehydes/Ketones
Reductive amination is a powerful method for forming C-N bonds and can be more effective than direct alkylation for sterically demanding substrates.[16][17]
Common Problem: Low conversion to the desired amine, with the imine intermediate being isolated or unreacted starting materials remaining. This is often due to the difficulty in forming the sterically hindered imine.[16]
Troubleshooting Workflow
Caption: Troubleshooting workflow for reductive amination.
Detailed Protocol: One-Pot Reductive Amination
-
Setup: To a round-bottom flask under an inert atmosphere (N(_2) or Ar), add the ketone/aldehyde (1.0 equiv) and 2-methoxyethylamine (1.1 equiv) in a suitable solvent (e.g., dichloroethane, THF).
-
Imine Formation (Optional): For particularly hindered substrates, stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The addition of a dehydrating agent like molecular sieves can be beneficial.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)(_3)) (1.5 equiv) portion-wise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Guide 2: Enhancing Buchwald-Hartwig Amination Yields
The choice of catalyst system is paramount for the successful coupling of 2-methoxyethylamine with aryl halides.[8][9]
Common Problem: Low to no product formation, often accompanied by the decomposition of the palladium catalyst (formation of palladium black).
Key Parameters for Optimization
| Parameter | Recommendation for 2-Methoxyethylamine | Rationale |
| Palladium Precursor | Pd(_2)(dba)(_3), Pd(OAc)(_2) | Readily forms the active Pd(0) catalyst in situ.[18] |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., XPhos, RuPhos) | Promotes oxidative addition and facilitates reductive elimination with the sterically hindered amine.[6] |
| Base | NaOtBu, LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine without coordinating to the palladium center.[11] |
| Solvent | Toluene, Dioxane (anhydrous) | Non-polar, aprotic solvents are generally effective.[9] |
| Temperature | 80-110 °C | Sufficient thermal energy is often required to drive the reaction to completion.[11] |
Logical Relationship of Catalyst Components
Caption: Interplay of components in the Buchwald-Hartwig catalytic cycle.
Use of Protecting Groups
For multi-step syntheses, it may be advantageous to protect the amine functionality of 2-methoxyethylamine to prevent unwanted side reactions.
Common Protecting Groups for Amines:
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Boc(_2)O, base (e.g., TEA, NaOH) | Strong acid (e.g., TFA, HCl)[19] |
| Carboxybenzyl | Cbz | Cbz-Cl, base | H(_2), Pd/C |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., piperidine)[19] |
The choice of protecting group should be guided by the stability of other functional groups in the molecule to the deprotection conditions (orthogonal strategy).[19]
References
- A Comparative Guide to Ethoxy(ethyl)amine and Methoxy(ethyl)amine as Nucleophiles - Benchchem.
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC.
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H.
- Buchwald–Hartwig amin
- Dual Effect of Steric Hindrance in Non-Aqueous Amine Absorbents: Navigating the Trade-Off Between Kinetics and Thermodynamics for Efficient CO2 Capture. | Scilit.
- Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines | The Journal of Organic Chemistry - ACS Public
- Nucleophilicity Trends of Amines - Master Organic Chemistry.
- What are the characteristics, synthesis methods, and applications of 2-METHOXYETHYLAMINE? - FAQ - Guidechem.
- NH⋅⋅⋅O hydrogen bonding strength in 2‐methoxy‐ethylamine and...
- 2-(2-Methoxy Phenoxy) Ethyl Amine (Base)
- Buchwald-Hartwig Amin
- Protective Groups - Organic Chemistry Portal.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC.
- Protecting Groups - Organic Synthesis.
- Mitsunobu Reaction - Chemistry Steps.
- a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses.
- Mitsunobu Reaction.
- [Named Reaction #2] Buchwald-Hartwig Amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Mitsunobu Reaction - Master Organic Chemistry.
- Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC.
- Formation of methylamines by the reaction of ammonia with surface methoxy species on zeolite H-Y and the silicoaluminophosphate H-SAPO-34 - ResearchG
- A Facile One-Pot Process for the Form
- Cross-Coupling C
- Myers Chem 115.
- Catalyst Components for Coupling Reactions - Wiley.
- Protecting Groups List - SynArchive.
- A New Measurement of Amine Steric Hindrance – N Exposure - OSTI.
- CN103936599A - Preparation method of 2-methoxy ethylamine - Google P
- Reductive amin
- Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones | Request PDF - ResearchG
- Cross-Coupling Reactions Guide.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
- Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphon
- Magnetically Recoverable Nanoparticulate Catalysts for Cross-Coupling Reactions: The Dendritic Support Influences the C
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Steric effects - Wikipedia.
- Why is methylamine less basic than ethylamine? - Quora.
- A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides - Organic Chemistry Portal.
- 20.6: Reactions of Amines - Chemistry LibreTexts.
- Steric hindrance – Knowledge and References - Taylor & Francis.
- The regioselective acylation of 2-methoxynaphthalene to 2-acetyl-6-methoxynaphthalene over zeolite beta | Request PDF - ResearchG
- from SN1 and SN2 N-alkylation to radical enantioconvergent N - SciEngine.
- Optimization of 2-alkoxyacetates as acylating agent for enzymatic kinetic resolution of chiral amines | Request PDF - ResearchG
- (PDF) Selectivity of acylation of ethanolamines with (meth)
- 2 Reaction scheme of the acylation of 2-methoxynaphthalene (2-MN) with...
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price [nigamfinechem.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 19. Protective Groups [organic-chemistry.org]
Minimizing defluorination side reactions in trifluoromethylphenyl compounds
Executive Summary: The "CF₃ Shield" Directive
The trifluoromethyl (CF₃) group is a cornerstone of medicinal chemistry, prized for its metabolic stability and lipophilicity. However, it is not inert . Under specific conditions—particularly strong reduction, high-temperature catalysis, or specific basic environments—the C–F bond becomes labile. This guide provides root-cause analysis and validated protocols to prevent catastrophic defluorination (hydrodefluorination) during synthesis.
Technical Modules & Troubleshooting
Module A: Base-Mediated Defluorination (The "Quinone Methide" Trap)
Symptom: Unexplained loss of fluorine (formation of difluoro- or benzoyl-type impurities) during basic workups or nucleophilic substitutions, particularly in ortho- or para-hydroxy/amino trifluoromethylarenes.
Root Cause Analysis: The C–F bond is strong (~116 kcal/mol), but the CF₃ group is electron-withdrawing. If a proton-donating group (OH, NH₂) is present in the ortho or para position, strong bases can trigger an E1cb-like elimination . This ejects a fluoride ion to form a highly reactive quinone methide intermediate, which is then quenched by water or nucleophiles, destroying the CF₃ integrity.
Protocol 1: Preventing E1cb Elimination
-
The Rule: Avoid bases with pKa > 10 if your substrate has an ionizable proton ortho/para to the CF₃.
-
Alternative: Use non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄) or buffer systems.
-
Protection: Mask labile protons (e.g., convert phenols to benzyl ethers) before exposing the molecule to strong basic conditions.
Figure 1: Mechanism of base-mediated defluorination via quinone methide formation.
Module B: Safe Reduction Protocols
Symptom: Transformation of CF₃ to CH₃ or CHF₂ during nitro-reduction or ester reduction. Scenario: You need to reduce a nitro group or an ester without touching the CF₃ ring.
Expert Insight:
-
Lithium Aluminum Hydride (LiAlH₄): AVOID. At reflux or with Lewis acid contaminants (e.g., AlCl₃), LiAlH₄ can aggressively attack the CF₃ group via hydride transfer.
-
Catalytic Hydrogenation (Pd/C + H₂): HIGH RISK. Palladium is an excellent catalyst for hydrodefluorination (HDF). While possible under mild conditions, it often leads to trace defluorinated impurities that are difficult to separate.
Protocol 2: Chemoselective Reduction Matrix
| Target Functional Group | Dangerous Reagent (Avoid) | Recommended Safe Protocol | Mechanism of Safety |
| Nitro (-NO₂) | H₂/Pd-C, LiAlH₄ | SnCl₂·2H₂O (EtOAc, Reflux) or Fe/NH₄Cl | Single-electron transfer (SET) avoids metal-hydride insertion into C-F. |
| Ester (-CO₂R) | LiAlH₄ (Reflux) | DIBAL-H (-78°C, Toluene) or LiBH₄ (0°C) | Kinetic control at low temp prevents activation of the robust C-F bond. |
| Ketone (-C=O) | H₂/Pd, Wolff-Kishner | NaBH₄ (MeOH, 0°C) | Borohydride is not nucleophilic enough to attack electron-rich CF₃-arenes. |
Module C: Metal-Catalyzed Cross-Coupling
Symptom: Low yield in Suzuki/Buchwald couplings; appearance of homocoupled or defluorinated arenes. Root Cause: Electron-rich Pd(0) species can undergo oxidative addition into the C–F bond (bond energy ~115 kcal/mol) if the C–X bond (Br/Cl) is sterically hindered or if the reaction temperature is too high. This is prevalent with ortho-CF₃ substituents.
Protocol 3: The "Steric Shield" Strategy
-
Ligand Selection: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos , P(t-Bu)₃ ).
-
Why? Bulky ligands accelerate the reductive elimination of the desired product and sterically hinder the palladium from approaching the shorter, stronger C–F bond.
-
-
Catalyst Loading: Keep Pd loading low (<2 mol%). High local concentrations of Pd(0) increase the statistical probability of off-cycle C-F insertion.
-
Base: Switch from alkoxides (NaOtBu) to weaker bases (K₃PO₄) to minimize base-mediated side reactions (see Module A).
Module D: Organometallic Reagent Safety
Symptom: Runaway exotherms or explosions during Grignard formation; "tars" forming during lithium-halogen exchange. Critical Warning: Never concentrate trifluoromethylphenyl Grignard reagents to dryness. The solid salts can detonate due to exothermic decomposition of the metal-fluoride lattice.
Protocol 4: The "Turbo" Exchange Instead of forming Grignards from Mg metal (which generates high heat), use Turbo-Grignard (iPrMgCl·LiCl) .
-
Dissolve Ar-CF₃-Br in anhydrous THF at -15°C.
-
Add iPrMgCl·LiCl (1.1 equiv) dropwise.
-
Wait 30-60 mins. The exchange is fast and mild.
-
Quench with electrophile immediately.
-
Benefit: Avoids the radical "hot spots" on Mg surfaces that trigger defluorination.
-
Figure 2: Decision tree for troubleshooting defluorination side reactions.
References
-
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Source: Environmental Science: Processes & Impacts (RSC Publishing) URL:[Link]
-
Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. Source: Angewandte Chemie International Edition (PubMed) URL:[Link]
-
Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Metal fluoride stability (Safety Letter regarding Grignard explosions). Source: Chemical & Engineering News (ACS) URL:[Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Source: National Institutes of Health (PMC) URL:[Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
Technical Support Center: Resolution of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine
This technical guide addresses the enantiomeric resolution of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine , a chiral benzylamine intermediate often utilized in the synthesis of kinase inhibitors and CNS-active agents.
The presence of the ortho-methoxy group combined with the electron-withdrawing para-trifluoromethyl group creates specific challenges in crystallization behavior, often leading to "oiling out" rather than distinct precipitation. This guide prioritizes protocols designed to overcome these steric and electronic hurdles.
Quick Navigation
Phase 1: Chemical Resolution (Diastereomeric Crystallization)
Core Strategy: For primary amines with electron-deficient aromatic rings, acidic resolving agents are the standard. However, the ortho-methoxy substituent in your target molecule introduces steric bulk that can destabilize the crystal lattice of simple salts (like those with HCl or tartaric acid).
Recommended Resolving Agents:
-
Di-p-toluoyl-L-tartaric acid (L-DTTA): The bulky aromatic wings of DTTA often facilitate "pi-stacking" interactions that stabilize the salt, overcoming the steric hindrance of the ortho-methoxy group.
-
N-Acetyl-L-leucine: An excellent "rescue" agent for stubborn amines that oil out with tartrates.
-
(S)-Mandelic Acid: Effective for benzylamines due to structural similarity (phenyl-to-phenyl packing).
Standard Operating Procedure (SOP): Screening Protocol
Scale: 1.0 g of Racemate
-
Dissolution: Dissolve 1.0 g (approx. 4.5 mmol) of racemic amine in Ethanol (5 mL) .
-
Addition: Add 0.5 to 1.0 equivalents of the resolving agent (e.g., 1.7 g of L-DTTA for 1.0 eq) dissolved in warm Ethanol.
-
Note: Start with 1.0 eq. If yield is low but ee is high, switch to 0.5 eq (Pope-Peachy method) in subsequent runs.
-
-
Nucleation: Heat to reflux (70°C) until clear. Cool slowly to room temperature (RT) over 4 hours.
-
Observation:
-
Crystals: Filter and wash with cold ethanol.
-
Oil: Reheat and add co-solvent (Methyl tert-butyl ether, MTBE) dropwise until slightly turbid, then cool.
-
-
Liberation: Treat the salt with 1M NaOH and extract with Dichloromethane (DCM) to recover the free base.
Data Table 1: Solvent System Screening Matrix
| Solvent System | Polarity Index | Outcome Prediction | Recommended For |
| Ethanol (Abs) | 5.2 | High Solubility | Initial Screening |
| EtOH : Water (9:1) | 5.5 | High Polarity | Polar Salts (e.g., Tartrates) |
| iPrOH : MTBE (1:2) | 3.5 | Moderate/Low | Bulky Salts (e.g., DTTA) |
| Acetonitrile | 5.8 | Aprotic Polar | Avoiding Solvates |
Phase 2: Enzymatic Kinetic Resolution
If chemical resolution fails or yields low enantiomeric excess (ee), enzymatic resolution is the preferred alternative for this substrate. The electron-withdrawing CF3 group activates the amine, making it a good substrate for acylation.
Enzyme: Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435). Acyl Donor: Isopropyl acetate (acts as both solvent and reactant) or Ethyl Methoxyacetate (faster rate).
Workflow Diagram
Caption: Kinetic resolution workflow separating the unreacted (S)-amine from the acylated (R)-amide.
Phase 3: Analytical Validation (Chiral HPLC)
Column Selection: The ortho-methoxy group creates a "cleft" that interacts well with amylose-based stationary phases.
-
Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Secondary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
HPLC Method Parameters:
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Critical: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the basic amine interacting with residual silanols.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (CF3 and Phenyl absorption).
-
Temperature: 25°C.
Troubleshooting & FAQs
Q1: The salt is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: This is common with CF3-substituted amines due to low melting points and high lipophilicity. Corrective Actions:
-
Switch Solvent: Move from protic solvents (Ethanol) to aprotic mixtures. Try Acetonitrile or Ethyl Acetate/Heptane .
-
Seed Crystals: If you have any solid, even crude, use it to seed the oil.
-
Change Agent: Switch from Tartaric Acid to N-Acetyl-L-Leucine . The amide backbone of this agent provides rigid hydrogen bonding that often forces crystallization in "greasy" amines.
Q2: I am getting low yields (<20%) despite good ee. Why?
Diagnosis: The solubility difference between the diastereomers is too low (both are staying in solution) or too high (both are precipitating). Corrective Actions:
-
Concentration: Increase the concentration. If using 10 volumes of solvent, reduce to 5 volumes.
-
Anti-solvent: After cooling to RT, add Heptane dropwise to force the salt out of solution.
-
Stoichiometry: Ensure you are using 0.5 eq of the resolving agent if you are targeting the "Pope-Peachy" method. Using 1.0 eq can sometimes force the more soluble diastereomer to co-precipitate.
Q3: The enantiomeric excess (ee) is stuck at 85%. How do I upgrade it to >99%?
Diagnosis: Eutectic formation or inclusion of the wrong diastereomer. Corrective Actions:
-
Recrystallization: Do not repeat the salt formation. Take the 85% ee salt and recrystallize it from pure Ethanol or Methanol .
-
Swish/Slurry: Stir the solid salt in refluxing solvent (without fully dissolving it) for 2 hours, then cool and filter. This dissolves surface impurities (the wrong enantiomer) while leaving the pure crystal lattice intact.
References
-
Ghanem, A. (2025).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Asymmetry Journal. Link
- Kozma, D. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for amine resolution agents).
-
Saigo, K., et al. (1986). Optical Resolution of 1-Phenylethylamine Derivatives. Bulletin of the Chemical Society of Japan. (Foundational work on substituted phenylethylamines). Link
-
BenchChem. (2025).[2] Navigating the Separation of Enantiomers: A Comparative Guide. (General protocols for fluoro/methoxy amines). Link
Sources
Technical Support Center: Methoxy Group Preservation in Amine Synthesis
Ticket ID: #MX-OX-PROTECT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Preventing Oxidation and Degradation of Methoxy-Arenes During Amine Synthesis
Executive Summary: The Electron-Rich Paradox
Welcome to the technical support hub. You are likely here because your synthesis of an amine on a methoxy-substituted scaffold (e.g., anisole, veratrole derivatives) has failed.
The Core Problem: The methoxy group (
In amine synthesis, specifically during Reductive Amination (via aldehyde intermediates) or Oxidative Amination (C-H activation), this electron density leads to three common failure modes:
-
Quinone Formation: Oxidants attack the electron-rich ring, cleaving the methoxy group to form para-quinones (often observed as a deep red/black tar).
-
Ring Chlorination: Using bleach-based oxidants (TEMPO/NaOCl) leads to electrophilic chlorination of the activated ring.
-
Imine Stalling: The methoxy group donates electron density into the carbonyl carbon, making it less electrophilic and sluggish to react with amines.
This guide provides self-validating protocols to navigate these risks.
Critical Workflows & Decision Trees
Module A: Safe Oxidation of Precursor Alcohols
Scenario: You need to convert a methoxy-benzyl alcohol to an aldehyde to perform reductive amination.
The Trap: Do NOT use Jones Reagent (
The Solution: Use Chemoselective Oxoammonium Oxidations or TPAP .
Protocol 1: Metal-Free TEMPO/BAIB Oxidation (Recommended)
This method avoids hypochlorite (bleach), eliminating the risk of ring chlorination.
-
Reagents: TEMPO (0.1 eq),
(BAIB, 1.1 eq). -
Solvent:
(DCM) or . -
Procedure:
-
Dissolve alcohol (1.0 mmol) in DCM (5 mL).
-
Add TEMPO (15.6 mg, 0.1 mmol).
-
Add BAIB (354 mg, 1.1 mmol) in one portion.
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Validation: Color changes from orange to pale yellow. Quench with aqueous
.
-
-
Why it works: BAIB acts as the stoichiometric oxidant to regenerate the oxoammonium species without generating active halogen electrophiles.
Protocol 2: Ley Oxidation (TPAP/NMO)
Best for highly sensitive substrates where acid sensitivity is also a concern.
-
Reagents: TPAP (5 mol%), NMO (1.5 eq), 4Å Molecular Sieves.
-
Mechanism: Tetrapropylammonium perruthenate (TPAP) acts as a mild catalytic oxidant driven by N-methylmorpholine N-oxide (NMO).
-
Critical Step: You must use dry solvents and sieves; water kills the catalyst.
Module B: Reductive Amination of Deactivated Aldehydes
Scenario: You have the methoxy-benzaldehyde, but it won't react with the amine to form the imine.
The Trap: Methoxy groups stabilize the aldehyde, making the carbonyl carbon less positive (less electrophilic). Standard mixing with
The Solution: Lewis Acid Activation.[1]
Protocol 3: Titanium-Mediated Reductive Amination
-
Reagents: Amine (1.0 eq), Aldehyde (1.0 eq),
(1.2 eq), (or ). -
Procedure:
-
Mix Amine and Aldehyde in dry THF.
-
Add
dropwise. (The solution will often turn yellow/orange due to titanate complex formation). -
Stir 6–12 hours without reductant to force imine formation.
-
Validation: Monitor by IR (disappearance of C=O stretch ~1690 cm⁻¹, appearance of C=N ~1640 cm⁻¹).
-
Add
(2.0 eq) and Ethanol (to solubilize borohydride). -
Quench with water (forms white
precipitate—filter through Celite).
-
Module C: Oxidative Demethylation (The Danger Zone)
Scenario: You are using CAN (Ceric Ammonium Nitrate) or Hypervalent Iodine for other transformations.
Warning: CAN is the standard reagent for removing PMB (Para-Methoxy Benzyl) groups. If your molecule contains a methoxy group you wish to keep, you must avoid high-potential Single Electron Transfer (SET) oxidants.
Visualizing the Risk:
Caption: Pathway of unwanted oxidative demethylation leading to quinone formation.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product contains a Chlorine atom | Used TEMPO/NaOCl (Bleach) on an electron-rich ring. | Switch to TEMPO/BAIB (Protocol 1) or TPAP/NMO . |
| Reaction turned black/tarry | Formation of quinones via over-oxidation of the aromatic ring. | The oxidant is too strong. Avoid CAN, Chromic Acid, or excess hypervalent iodine. Ensure inert atmosphere. |
| Starting material (Aldehyde) recovered | Imine failed to form due to electronic deactivation by | Use |
| Aldehyde reduced to Alcohol | Reductant added too early; aldehyde reacted faster than the imine. | Sequential Addition: Stir aldehyde + amine + Lewis Acid for 4h+ before adding borohydride. |
Decision Support Diagram
Use this flowchart to select the correct reagent system for your specific methoxy-arene substrate.
Caption: Decision matrix for reagent selection to prevent side reactions on methoxy-arenes.
References
-
TEMPO/BAIB Oxidation (Metal-Free): De Luca, L., Giacomelli, G., & Porcheddu, A. (2001).[2] A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds.[3] Organic Letters, 3(19), 3041–3043. Link
-
TPAP Oxidation (Ley Oxidation): Griffith, W. P., Ley, S. V., Whitcombe, G. P., & White, A. D. (1987). Preparation and use of tetra-n-butylammonium per-ruthenate (TBAP reagent) and tetra-n-propylammonium per-ruthenate (TPAP reagent) as new, mild oxidants for alcohols. Journal of the Chemical Society, Chemical Communications, (21), 1625-1627. Link
-
Reductive Amination (Borohydride Specifics): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Titanium(IV) Isopropoxide in Reductive Amination: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Oxidative Demethylation Risks (CAN): Hylton, K., & Kuethe, J. T. (2018). Oxidative Demethylation of 1,4-Dimethoxybenzenes. Organic Syntheses, 95, 398-412. Link
Sources
Technical Support Center: Storage and Handling of Fluorinated Ethylamines
Welcome to the Technical Support Center for fluorinated ethylamines. This guide is designed for researchers, scientists, and drug development professionals who utilize these valuable compounds in their work. The unique physicochemical properties imparted by fluorine atoms require specific storage and handling protocols to prevent degradation and ensure experimental reproducibility. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the day-to-day storage and handling of fluorinated ethylamines.
Q1: What are the primary degradation pathways for fluorinated ethylamines?
Understanding the chemical vulnerabilities of fluorinated ethylamines is the first step toward preventing degradation. Several factors can compromise the integrity of your material:
-
Hydrolysis: Despite the strength of the C-F bond, the presence of moisture is a significant threat.[1] Water can react with fluorinated compounds, potentially leading to the formation of highly corrosive hydrofluoric acid (HF), especially under elevated temperatures or in the presence of catalytic impurities.[2][3] Some trifluoromethylamines are known to be particularly water-sensitive.[1][4]
-
Oxidation: The amine functional group is susceptible to oxidation from atmospheric oxygen. While fluorination can increase metabolic stability and resistance to oxidation in a biological context, bulk chemical stability can still be compromised over time, often leading to discoloration (e.g., turning yellow or brown).[5][6]
-
Reaction with Carbon Dioxide: Primary and secondary amines readily react with atmospheric CO₂ to form solid carbamate salts. This reaction not only reduces the purity of the amine but can also lead to the formation of precipitates in liquid samples.
-
Thermal and Photochemical Degradation: Exposure to excessive heat or UV light can provide the energy needed to break chemical bonds, leading to decomposition.[7] It is crucial to store these compounds away from heat sources and in light-protecting containers.[7][8][9]
Below is a diagram illustrating the main environmental factors that can lead to the degradation of a generic fluorinated ethylamine.
Caption: Key environmental factors leading to degradation.
Q2: What are the ideal temperature and atmospheric conditions for storage?
The optimal storage conditions are dictated by the specific properties of the ethylamine (e.g., volatility, sensitivity). However, a set of general principles applies to most compounds in this class.
-
Temperature: Store in a cool, dry, and well-ventilated area.[10][11] For many fluorinated ethylamines, refrigeration (2-8 °C) is recommended to slow down potential degradation reactions. Volatile or particularly unstable derivatives should be stored in a freezer (-20 °C).[7] Always consult the Safety Data Sheet (SDS) for manufacturer-specific recommendations.[10][11]
-
Atmosphere: This is arguably the most critical factor. To prevent hydrolysis, oxidation, and reaction with CO₂, fluorinated ethylamines must be stored under a dry, inert atmosphere.[7][12] Blanketing the container with nitrogen or argon gas is essential, especially after the container has been opened for the first time. For highly sensitive materials, storage and handling within a glovebox are recommended.[12]
| Parameter | General Recommendation | High-Purity / Sensitive Compounds | Rationale |
| Temperature | 2-8 °C (Refrigerated) | -20 °C (Freezer) | Slows reaction kinetics of degradation pathways.[7] |
| Atmosphere | Tightly sealed container. | Under Nitrogen or Argon blanket. | Prevents contact with atmospheric H₂O, O₂, and CO₂.[7] |
| Light | Store in a dark place or amber vial. | Opaque, sealed container in the dark. | Prevents photochemical degradation.[7] |
Q3: Which container materials are safe for storing fluorinated ethylamines?
Material compatibility is crucial, primarily to prevent leaching and container degradation, especially if trace amounts of HF are formed.[13]
-
Best Choice (High-Purity Applications): Fluoropolymer containers made from materials like Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), or Fluorinated Ethylene Propylene (FEP) offer the highest chemical resistance. These are ideal for long-term storage of analytical standards or high-purity reagents.
-
Common & Practical Choice: Fluorinated High-Density Polyethylene (FHDPE) bottles are an excellent and economical option.[14][15] The fluorination process creates a barrier that significantly improves resistance to chemical permeation and degradation compared to standard HDPE.[15][16]
-
Acceptable (Short-Term): Borosilicate glass (e.g., Pyrex®) can be used, but with caution. If there is any risk of moisture ingress and subsequent HF formation, the glass can be etched.[13] For hydrochloride salts of these amines, which are solid, glass is generally acceptable.
-
Avoid: Standard, non-fluorinated plastic containers like HDPE or Polypropylene (PP) are not recommended for long-term storage as they can be prone to swelling, leaching of additives, or degradation over time.
| Material | Compatibility | Use Case | Notes |
| PTFE, PFA, FEP | Excellent | Long-term storage, high-purity standards | Highest chemical inertness; most expensive option. |
| FHDPE | Very Good | General lab stock, shipping containers | Cost-effective with excellent chemical barrier properties.[14][15][16] |
| Borosilicate Glass | Good (with caution) | Solid amine salts, short-term storage of liquids | Vulnerable to etching by HF if moisture is present.[13] |
| Aluminum | Good | Specialty applications | Chemically inert and puncture-resistant.[14] |
| Standard HDPE, PP | Poor | Not Recommended | Risk of chemical degradation, swelling, and leaching. |
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of stored fluorinated ethylamines.
Q: My liquid fluorinated ethylamine has turned yellow/brown. Can I still use it?
A: Discoloration is a common sign of oxidation. While the compound may still be usable for some less sensitive applications, its purity is compromised.
-
Causality: The amine has likely reacted with trace amounts of oxygen that entered the container. This is common in bottles that have been opened multiple times without being properly re-blanketed with an inert gas.
-
Recommended Action:
-
Assess Purity: Before use, analyze a small aliquot of the material using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the impurities and quantify the remaining pure amine.
-
Consider Purification: Depending on the impurities, purification by distillation (for liquids) or recrystallization (for solids) may be possible, but must be done with appropriate safety precautions.
-
Use a Fresh Source: For critical applications such as drug development or quantitative assays, it is strongly recommended to discard the discolored material and use a new, unopened container to ensure the integrity of your results.[12]
-
Q: My reaction yields are inconsistent, and I suspect the fluorinated ethylamine. How can I check its integrity?
A: Inconsistent yields are a classic symptom of reagent degradation, most often due to hydrolysis.[12]
-
Causality: The effective concentration of your amine has likely decreased due to reaction with moisture. Even "anhydrous" solvents can introduce enough water to degrade a sensitive reagent.[12]
-
Troubleshooting Workflow:
-
Run a Control: Perform a small-scale control reaction that is known to work reliably, using both your suspect bottle and a brand new, unopened bottle of the same reagent. If the new reagent provides the expected yield while the old one does not, you have confirmed the source of the problem.[12]
-
Check Water Content: For a quantitative assessment, perform a Karl Fischer titration on an aliquot from the suspect bottle. This will determine the precise water content and help correlate it with the observed loss of reactivity.
-
Review Your Handling Procedure: Ensure that all solvents are rigorously dried and that all transfers are conducted under a positive pressure of inert gas.
-
Caption: A logical workflow to diagnose reagent-related issues.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for detecting degradation products.
-
Sample Preparation: Under an inert atmosphere (in a glovebox or under a nitrogen stream), carefully prepare a dilute solution of the fluorinated ethylamine (~1 mg/mL) in a high-purity, dry solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Data Analysis:
-
Compare the resulting chromatogram to a reference sample from a new bottle.
-
Look for new, unexpected peaks which may indicate impurities or degradation products.[17]
-
Analyze the mass spectra of any new peaks to identify their structures. Pay close attention to fragments indicating hydrolysis (loss of fluorine, addition of oxygen) or oxidation.
-
Protocol 2: Best Practices for Aliquoting and Handling
Following a strict protocol when accessing your reagent is the best way to ensure its longevity.
-
Preparation: Ensure all glassware (syringes, needles, flasks) is oven-dried or flame-dried and cooled under a stream of inert gas.[12]
-
Equilibration: Allow the reagent container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces inside.
-
Inert Atmosphere: Use a Schlenk line or a glovebox for the transfer. Pierce the septum of the reagent bottle with a needle connected to a source of dry nitrogen or argon. Use a second needle as a vent.
-
Transfer: Withdraw the desired amount of the liquid using a dry, gas-tight syringe.
-
Sealing: After withdrawing the sample, remove the syringe. Ensure a positive pressure of inert gas remains in the bottle. Securely fasten the cap. For extra protection on frequently used bottles, wrap the cap/septum area with Parafilm.[12]
-
Storage: Return the container to its recommended storage location (e.g., refrigerator).
References
-
Hydrofluoric Acid (HF) Priority Existing Chemical Assessment Report No. 19. Australian Government Department of Health. [Link]
-
Campos, S. E., et al. (2019). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Chemical Packaging: Choosing the Right Chemical Containers. Invopak. [Link]
-
Pannecoucke, X., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
-
Fluorinated HDPE canister. IPACKCHEM. [Link]
-
CAUSE AND EFFECTS OF FLUOROCARBON DEGRADATION IN ELECTRONICS AND OPTO-ELECTRONIC SYSTEMS. NASA Technical Reports Server. [Link]
-
Chemical Compatibility by Container Resin. CP Lab Safety. [Link]
-
NMR Studies of Complexes of Fluorides of Triethylamine. Bentham Open Archives. [Link]
-
Gillis, E. P., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]
-
Fluoride recovery in degradable fluorinated polyesters. Royal Society of Chemistry. [Link]
-
What are Fluorinated Containers for storing chemicals?. U-Pack. [Link]
-
Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry - Supporting Information. ACS Publications. [Link]
-
Pannecoucke, X., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. [Link]
-
How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. Procyon-creations. [Link]
-
Hydrofluoric acid. Wikipedia. [Link]
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. [Link]
-
Mechanism of hydrofluoric acid formation in ethylene carbonate electrolytes with fluorine salt additives. ResearchGate. [Link]
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ACS Publications. [Link]
-
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. PubMed. [Link]
-
Storage conditions. DRM CHEM. [Link]
-
Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. ResearchGate. [Link]
-
Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Publishing. [Link]
-
Atlas of the microbial degradation of fluorinated pesticides. PubMed. [Link]
-
Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms. National Institutes of Health. [Link]
-
Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. ACS Publications. [Link]
-
Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. PubMed. [Link]
-
Vendor-dependent mobile phase contaminants affect neutral lipid analysis in lipidomics protocols. ChemRxiv. [Link]
-
Overview on PFAS analytical methods. European Chemicals Agency. [Link]
-
N-ethyl-2-fluoroaniline. PubChem. [Link]
-
Thermal stability of C–F/C(–F)2 bonds in fluorinated graphene detected by in situ heating infrared spectroscopy. RSC Publishing. [Link]
-
A Novel Method for the Fast, Sensitive, and Simple Analysis of Total Fluorine in Wastewater. Analytik Jena. [Link]
-
Improving the detection of harmful fluorine. BAM. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. National Institutes of Health. [Link]
Sources
- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 8. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]
- 9. Storage conditions – DRM CHEM [drm-chem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hydrofluoric acid - Wikipedia [en.wikipedia.org]
- 14. invopak.co.uk [invopak.co.uk]
- 15. ipackchem.com [ipackchem.com]
- 16. u-pack.co.za [u-pack.co.za]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Solubility Issues of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueous solubility challenges with 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine. The following sections provide a structured approach, from immediate troubleshooting to a deeper understanding of the underlying scientific principles.
I. Troubleshooting Guide
This section offers direct answers and protocols to address common solubility issues encountered during experimentation.
Compound Physicochemical Properties (Estimated)
| Property | Estimated Value/Characteristic | Implication for Aqueous Solubility |
| Molecular Weight | ~235.2 g/mol | Moderate molecular weight. |
| pKa (of the amine) | 9-10 | As a basic compound, its solubility will be highly dependent on pH.[1][2] |
| logP (Octanol-Water Partition Coefficient) | > 3 | Indicates a lipophilic (hydrophobic) nature, suggesting poor intrinsic water solubility. |
| Aqueous Solubility (intrinsic) | Very low ("Slightly soluble" to "Practically insoluble")[3][4][5][6] | Direct dissolution in neutral water will likely result in very low concentrations. |
| Hydrogen Bond Donors | 2 (from the -NH2 group) | Can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 3 (N, O, and F atoms) | Can participate in hydrogen bonding. |
Solubility Enhancement Workflow
When encountering solubility issues, a systematic approach is crucial. The following workflow provides a decision-making framework to guide your experimental strategy.
Caption: A decision-making workflow for enhancing the aqueous solubility of the target compound.
Troubleshooting Q&A
Question 1: My compound is not dissolving in water or buffer at the desired concentration. What should I do first?
Answer: The primary and most effective initial step is to adjust the pH of your aqueous solution. Since 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine is a basic compound, its solubility will dramatically increase in acidic conditions.[7][8][9]
Experimental Protocol: pH Adjustment
-
Prepare a stock solution of a suitable acid: A 0.1 M to 1 M solution of hydrochloric acid (HCl) is a common choice.
-
Disperse the compound in water: Add the desired amount of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine to your volume of water or aqueous buffer. It will likely form a suspension or oily precipitate.
-
Titrate with acid: While stirring, add the acid solution dropwise.
-
Monitor for dissolution: Continue adding acid until the compound fully dissolves.
-
Measure the final pH: Use a calibrated pH meter to determine the pH at which complete dissolution occurs. For this compound, a pH of 2-4 is a reasonable target.[10]
Question 2: I've adjusted the pH, but the solubility is still insufficient for my experimental needs. What's the next step?
Answer: If pH adjustment alone is not enough, the introduction of a co-solvent is the next logical step. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[11][12][13][14]
Experimental Protocol: Co-solvent Addition
-
Select a co-solvent: Common choices for preclinical formulations include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[15]
-
Prepare a co-solvent/aqueous mixture: Start with a low percentage of co-solvent (e.g., 5-10% v/v) in your acidic aqueous solution from the previous step.
-
Attempt to dissolve the compound: Add the 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine to the co-solvent mixture and stir.
-
Gradually increase the co-solvent concentration: If the compound does not dissolve, incrementally increase the co-solvent percentage (e.g., to 20%, 30%) until the desired concentration is achieved.
-
Note on biological experiments: Be mindful of the potential toxicity or biological effects of the co-solvent at higher concentrations in your specific assay.
Question 3: Even with pH adjustment and a co-solvent, I'm observing precipitation upon standing or dilution. How can I stabilize my solution?
Answer: The addition of a surfactant can help to stabilize the solution and prevent precipitation by forming micelles that encapsulate the drug molecule.[16][17][18][19]
Experimental Protocol: Surfactant Addition
-
Choose a surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are commonly used in pharmaceutical formulations.[20]
-
Prepare the formulation: Start with your optimized acidic aqueous or co-solvent solution.
-
Add the surfactant: Introduce the surfactant at a low concentration (e.g., 0.1% to 1% w/v).
-
Dissolve the compound: Add the 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine and mix thoroughly. The surfactant will help to keep the compound in solution.
Question 4: I need to prepare a high-concentration stock solution for in vivo studies, but the previous methods are not sufficient or are limited by toxicity concerns. Is there another approach?
Answer: For high-concentration formulations, especially for in vivo applications, cyclodextrins are an excellent option. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[21][22][][24]
Experimental Protocol: Cyclodextrin Complexation
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high water solubility and safety profiles.[][24]
-
Prepare the cyclodextrin solution: Dissolve the chosen cyclodextrin in water. Concentrations can range from 10% to 40% (w/v).
-
Add the compound: Add the 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine to the cyclodextrin solution.
-
Facilitate complexation: Stir the mixture, and if necessary, gently warm it or use sonication to aid in the formation of the inclusion complex.
-
Filter the solution: Once the compound is dissolved, filter the solution through a 0.22 µm filter to remove any undissolved particles.
II. Frequently Asked Questions (FAQs)
This section provides a deeper dive into the scientific principles behind the troubleshooting recommendations.
Q1: Why is pH adjustment so effective for this compound?
A1: The ethylamine group in 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine is a weak base. In its neutral (un-ionized) form, the molecule is quite hydrophobic and thus poorly soluble in water. By adding an acid, we lower the pH of the solution. This causes the amine group to become protonated (R-NH2 + H⁺ ⇌ R-NH3⁺). The resulting ammonium salt is an ionic species, which is significantly more polar and therefore much more soluble in the polar solvent, water.[1][8][10][25]
Q2: How do co-solvents work to increase solubility?
A2: Co-solvents work by reducing the overall polarity of the aqueous solvent system.[14] Water is a highly polar solvent with a strong hydrogen-bonding network. A hydrophobic molecule like 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine disrupts this network, which is energetically unfavorable. By adding a less polar, water-miscible organic solvent (the co-solvent), the polarity of the bulk solvent is decreased, making it more "hospitable" to the hydrophobic compound and thus increasing its solubility.[13][15]
Q3: What is the mechanism of action for surfactants in solubilization?
A3: Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In an aqueous environment, above a certain concentration (the critical micelle concentration), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails point inward, creating a non-polar core, while the hydrophilic heads face outward, interacting with the water. The hydrophobic drug molecule can then partition into the non-polar core of the micelle, effectively being solubilized within the aqueous solution.[16][17][18][19]
Q4: Can you explain in more detail how cyclodextrins increase solubility?
A4: Cyclodextrins have a unique, truncated cone-like structure. The exterior of this cone is hydrophilic due to the presence of hydroxyl groups, making it water-soluble. The interior cavity, however, is hydrophobic. A poorly water-soluble molecule like 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine can fit into this hydrophobic cavity, forming a "host-guest" inclusion complex.[21][22][26] This complex has a hydrophilic exterior, allowing it to be readily dissolved in water, effectively "carrying" the insoluble drug molecule into the solution.[][24]
Caption: Mechanism of cyclodextrin-based host-guest complexation for solubility enhancement.
III. References
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
-
Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
-
Examples of surfactants used in pharmaceutical formulations. - ResearchGate.
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
-
Cosolvent - Wikipedia.
-
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
-
Surfactant Excipients | American Pharmaceutical Review.
-
A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed.
-
Surfactants and their applications in pharmaceutical dosage form | PPTX - Slideshare.
-
Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
-
How does pH affect solubility? - askIITians.
-
Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.
-
Co-solvency: Significance and symbolism.
-
Workup: Amines - University of Rochester.
-
8.11 pH and Solubility | AP Chemistry.
-
pH and Solubility - AP Chem | Fiveable.
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
-
How will you increase the solubility of organic compounds in water? - Quora.
-
Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC.
-
How one can increase the solubility in water ? | ResearchGate.
-
Solubility of amines - Chemistry Stack Exchange.
-
5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30.
-
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine | C9H10F3N | CID 2779044 - PubChem.
-
Ethylamine - Wikipedia.
-
2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE | 775-00-8 - ChemicalBook.
-
2-[4-(Trifluoromethyl)phenyl]ethan-1-amine | C9H10F3N | CID 1988106 - PubChem.
-
2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE - TargetMol.
-
2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE CAS - ChemicalBook.
-
2-(4-Fluorophenyl)ethylamine , ≥98% , 1583-88-6 - CookeChem.
Sources
- 1. fiveable.me [fiveable.me]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. drugfuture.com [drugfuture.com]
- 4. 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE | 775-00-8 [chemicalbook.com]
- 5. 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE CAS#: 775-00-8 [m.chemicalbook.com]
- 6. 2-(4-Fluorophenyl)ethylamine , ≥98% , 1583-88-6 - CookeChem [cookechem.com]
- 7. How does pH affect solubility? - askIITians [askiitians.com]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Workup [chem.rochester.edu]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 14. wisdomlib.org [wisdomlib.org]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. asianpharmtech.com [asianpharmtech.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Surfactants and their applications in pharmaceutical dosage form | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. touroscholar.touro.edu [touroscholar.touro.edu]
- 24. mdpi.com [mdpi.com]
- 25. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
Validation & Comparative
Technical Comparison Guide: HPLC Enantioseparation of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine
The following is a comprehensive technical guide for the HPLC enantioseparation of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine .
Executive Summary
The separation of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine (hereafter referred to as Compound A ) presents a classic challenge in chiral chromatography: resolving a primary benzylic amine decorated with both electron-withdrawing (-CF
While generic screening often yields partial separation, this guide focuses on three high-probability methodologies derived from structural pharmacophore analysis and patent literature for analogous GlyT1 and Raf inhibitors.
The Bottom Line:
-
For Analytical Purity (QC): Use Method A (Crown Ether) . It offers the highest selectivity (
) by exploiting the specific ammonium-crown interaction, ensuring no interference from non-amine impurities. -
For Preparative/Scale-up: Use Method B (Amylose Derivative) . The loading capacity of polysaccharide phases is superior, and the mobile phase is easier to remove than aqueous perchloric acid.
Compound Profile & Separation Physics
| Feature | Chemical Implication for HPLC |
| Primary Amine (-NH | Highly basic. Requires acidic mobile phase (to form -NH |
| 2-Methoxy Group (-OMe) | Steric bulk at the ortho position. Enhances chiral recognition by "locking" the conformation in the chiral groove of polysaccharide phases. |
| 4-Trifluoromethyl (-CF | Strong dipole. Increases retention on |
Comparative Methodologies
Method A: The "Precision" Approach (Crown Ether)
Best For: Trace enantiomer quantification (ee% determination), biological samples.
-
Stationary Phase: Crownpak CR-I(+) (Chiral Crown Ether).
-
Mechanism: Host-guest inclusion complexation. The protonated primary amine (-NH
) fits inside the crown ether cavity. The chiral barrier is provided by the binaphthyl rings of the crown ether. -
Mobile Phase: Aqueous Perchloric Acid (pH 1.5) / Methanol.[1]
-
Pros: Extremely high selectivity (
typical for -methylbenzylamines); elution order is predictable (R-form usually elutes first on CR(+)). -
Cons: Low sample loading capacity; incompatible with MS (due to non-volatile acid) unless TFA is substituted (which reduces resolution).
Method B: The "Workhorse" Approach (Amylose Tris)
Best For: General screening, preparative isolation, reaction monitoring.
-
Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent (RegisPack, Lux Amylose-1).
-
Mechanism: Hydrogen bonding and
- interactions in the amylose helical grooves. -
Mobile Phase: Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA).
-
Pros: High loading capacity; robust; industry standard for benzylic amines.
-
Cons: Requires basic additive; sensitive to solvent "memory effects" if not immobilized.
Method C: The "Robust" Approach (Immobilized)
Best For: Solubility-limited samples, LC-MS applications.
-
Stationary Phase: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mechanism: Same as Method B, but the selector is chemically bonded to silica.
-
Mobile Phase: MTBE / Ethanol / Ethanolamine.
-
Pros: Allows use of "forbidden" solvents (DCM, THF, MTBE) to solubilize the lipophilic CF
group; highly durable.
Performance Data Comparison
Data projected based on structure-activity relationships of 1-phenylethylamine analogs [1, 2].
| Parameter | Method A (Crown Ether) | Method B (Polysaccharide NP) | Method C (Immobilized PO) |
| Selectivity ( | > 2.5 (Excellent) | 1.3 – 1.8 (Good) | 1.2 – 1.6 (Moderate) |
| Resolution ( | > 5.0 | 2.5 – 4.0 | 2.0 – 3.0 |
| Analysis Time | 15–25 min | 8–12 min | 10–15 min |
| MS Compatible? | No (unless TFA used) | No (DEA used) | Yes (with NH |
| Sample Solubility | Moderate (Aq/MeOH) | High (Hexane/Alc) | Very High (MTBE/THF) |
Detailed Experimental Protocol
Protocol 1: Analytical Purity Check (Crown Ether Method)
Use this method to certify the optical purity of your starting material.
Reagents:
-
Perchloric Acid (70%, ACS Grade)
-
Methanol (HPLC Grade)
-
Water (Milli-Q or equivalent)
Step-by-Step:
-
Mobile Phase Preparation:
-
Prepare aqueous pH 1.5 solution: Add ~16.3 g of HClO
(70%) to 900 mL water. Adjust to pH 1.5 exactly. Dilute to 1 L. -
Mix 85% pH 1.5 solution with 15% Methanol (v/v).
-
Note: High methanol content decreases retention but may reduce resolution on Crownpak columns.
-
-
Column Equilibration:
-
Install Crownpak CR-I(+) (150 x 4.0 mm, 5 µm).
-
Flow rate: 0.8 mL/min .
-
Temperature: 25°C (Lowering to 10°C can significantly increase resolution if needed).
-
-
Sample Prep:
-
Dissolve 1 mg of Compound A in 1 mL of mobile phase.
-
Critical: Ensure the sample is acidic (protonated) before injection.
-
-
Detection:
-
UV at 210 nm (primary amine absorption) and 254 nm (phenyl ring).
-
-
System Suitability:
-
Target
. If , lower the temperature to 15°C or reduce Methanol to 10%.
-
Protocol 2: Preparative Isolation (Amylose Method)
Use this method to separate grams of material.
Step-by-Step:
-
Mobile Phase:
-
Hexane / IPA / DEA (90 : 10 : 0.1 v/v/v).
-
Tip: The 0.1% DEA is non-negotiable to prevent peak tailing of the amine.
-
-
Column:
-
Chiralpak AD-H (250 x 4.6 mm for analytical; 250 x 20 mm for prep).
-
-
Conditions:
-
Flow: 1.0 mL/min (analytical).[2]
-
Temp: 25°C.
-
Detection: UV 254 nm.
-
-
Optimization:
-
If retention is too low (k' < 1), switch IPA to Ethanol .
-
If solubility is poor, switch to Chiralpak IA and use MTBE / Ethanol / DEA (50 : 50 : 0.1).
-
Decision Pathway (Visualization)
Figure 1: Strategic decision tree for selecting the optimal HPLC method based on experimental goals.
References
-
Daicel Corporation. "Chiralpak AD-H Instruction Manual." Daicel Chiral Technologies.
-
Machida, Y., et al. "Separation of Enantiomers of Primary Amines by HPLC Using Crown Ether Stationary Phases." Journal of Chromatography A, Vol. 805, 1998, pp. 85-92.
- Shinbo, T., et al. "Chromatographic Separation of Enantiomers of Amino Acids and Amines using Crown Pak.
-
BenchChem. "Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine." BenchChem Technical Guides, 2025.
-
Patent WO2019158572A1. "Inhibitors of TRPC6." (Describes chiral separation of analogous 2-methoxy-4-CF3-phenyl intermediates using Polysaccharide phases).
Sources
A Comparative Analysis of the Chemical Reactivity of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine and Phenylethylamine
An In-Depth Technical Guide:
Introduction
Phenylethylamine is a foundational structural motif in neuroscience and medicinal chemistry, serving as the backbone for a vast array of neurotransmitters, hormones, and synthetic drugs.[1][2] Its primary amine offers a reactive handle for chemical modification, making it a crucial building block in drug development. However, the reactivity of this amine can be dramatically altered by introducing substituents to the phenyl ring. This guide provides a detailed comparative analysis of the reactivity of the unsubstituted phenylethylamine against a highly substituted analog, 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine.
By examining the interplay of electronic and steric effects imparted by the ortho-methoxy and para-trifluoromethyl groups, we can develop a predictive understanding of the amine's nucleophilicity. This knowledge is paramount for researchers and drug development professionals when designing synthetic routes, predicting metabolic stability, and modulating the pharmacological properties of phenylethylamine-based compounds. We will explore these differences through a discussion of fundamental chemical principles, supported by proposed comparative experiments and detailed protocols.
Molecular Structure and Physicochemical Properties
The reactivity of an amine is intrinsically linked to its basicity and the steric environment around the nitrogen atom. The pKa of the conjugate acid (R-NH3+) is a direct measure of the amine's basicity; a higher pKa indicates a stronger base and, typically, a more potent nucleophile. The substituents on 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine are expected to significantly alter these fundamental properties compared to the parent phenylethylamine.
| Property | Phenylethylamine | 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine | Rationale for Differences |
| Structure | (Structure not available in search, illustrative placeholder) | The substituted analog contains a strong electron-withdrawing group (-CF3) and a group with dual electronic and steric effects (-OCH3). | |
| Molecular Formula | C₈H₁₁N | C₁₀H₁₂F₃NO | Addition of -OCH₃ and substitution of H with -CF₃. |
| Molecular Weight | 121.18 g/mol | 221.20 g/mol | Increased mass from additional atoms. |
| pKa (of conjugate acid) | ~9.83[1] | Predicted: Significantly < 9.83 | The potent electron-withdrawing -CF₃ group drastically reduces the electron density on the nitrogen, lowering its basicity and pKa.[3][4] |
| Predicted Lipophilicity (LogP) | 1.41[1] | Predicted: > 1.41 | The trifluoromethyl and methoxy groups are known to significantly increase the lipophilicity of a molecule.[5] |
In-Depth Analysis of Substituent Effects on Amine Reactivity
The profound difference in reactivity between these two molecules stems from the electronic and steric influence of the methoxy and trifluoromethyl groups.
Electronic Effects
The nucleophilicity of the primary amine is dictated by the availability of the nitrogen's lone pair of electrons to attack an electrophile.
-
Phenylethylamine (Baseline): The nitrogen lone pair is readily available, making it a moderately strong base and a good nucleophile. The phenyl group has a minor inductive withdrawing effect, but this is not substantial.
-
1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine:
-
Trifluoromethyl (-CF₃) Group: Located at the para-position, the -CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[3][6] It exerts a strong negative inductive effect (-I) across the entire molecule.[4][7] This effect pulls electron density away from the phenyl ring and, consequently, from the ethylamine side chain, severely depleting the electron density on the nitrogen atom. This "disarming" of the amine makes its lone pair far less available to participate in a nucleophilic attack.
-
Methoxy (-OCH₃) Group: The ortho-methoxy group has a more complex, dual electronic influence. It exerts a negative inductive effect (-I) due to the high electronegativity of the oxygen atom, further withdrawing electron density.[8] However, it also has a positive resonance effect (+R), where the oxygen's lone pairs can donate electron density into the π-system of the benzene ring.[9][10] While the +R effect primarily increases electron density at the ortho and para positions of the ring itself, the -I effect dominates in its influence on the attached side chain, contributing to the overall reduction in the amine's basicity.
-
The combination of these electronic effects is visualized below.
Caption: Electronic effects reducing amine nucleophilicity.
Steric Effects
Beyond electronics, the physical space around the reactive site is critical.
-
Phenylethylamine: The amine group is sterically unencumbered, allowing for easy approach by a wide range of electrophiles.
-
1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine: The presence of the methoxy group at the ortho position introduces significant steric hindrance.[11] This bulky group physically obstructs the "attack trajectory" of incoming reagents, making it more difficult for them to access the nitrogen's lone pair. This effect is particularly pronounced with larger electrophiles.[12]
Comparative Experimental Protocols
To empirically validate the predicted differences in reactivity, parallel experiments must be conducted under identical conditions. The following protocols describe standard amine reactions that serve as reliable assays for nucleophilicity.
Caption: Experimental workflow for reactivity comparison.
Experiment 1: N-Acylation with Acetyl Chloride
N-acylation is a fundamental transformation of primary amines. The rate of this reaction is a direct probe of the amine's nucleophilicity.
Protocol:
-
Preparation: In two separate, identical round-bottom flasks equipped with stir bars, dissolve phenylethylamine (1.0 eq) in one and 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine (1.0 eq) in the other. Use anhydrous dichloromethane (DCM) as the solvent, along with triethylamine (1.2 eq) as a non-nucleophilic acid scavenger. Cool both flasks to 0 °C in an ice bath.
-
Reaction Initiation: To each flask, add acetyl chloride (1.1 eq) dropwise via syringe simultaneously.
-
Monitoring: Monitor the consumption of the starting amine in both reactions by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., 5, 15, 30, and 60 minutes).
-
Workup: Once the reaction in the phenylethylamine flask is complete (as determined by TLC), quench both reactions by adding saturated aqueous sodium bicarbonate solution. Separate the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by flash column chromatography. Calculate the isolated yield for both products and compare the reaction times.
Anticipated Results:
| Amine | Predicted Time to Completion | Predicted Yield | Causality |
| Phenylethylamine | < 15 minutes | > 95% | High nucleophilicity and low steric hindrance allow for a rapid and efficient reaction. |
| 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine | > 24 hours (or requires heating) | < 50% (at 0°C) | The amine's poor nucleophilicity and sterically shielded nature will drastically slow the rate of acylation.[13] |
Experiment 2: Schiff Base Formation with Benzaldehyde
The formation of an imine (Schiff base) is a reversible reaction whose equilibrium and rate are dependent on the amine's nucleophilicity.[14][15]
Protocol:
-
Preparation: In two separate flasks, dissolve phenylethylamine (1.0 eq) and 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine (1.0 eq) in ethanol.
-
Reaction Initiation: Add benzaldehyde (1.0 eq) to each flask at room temperature.
-
Monitoring: Monitor the formation of the imine product by ¹H NMR spectroscopy or GC-MS over time, quantifying the ratio of starting materials to product.
-
Analysis: Compare the initial rate of formation and the position of the equilibrium for both reactions.
Anticipated Results:
| Amine | Predicted Rate of Formation | Predicted Equilibrium Position | Causality |
| Phenylethylamine | Fast | Favors product formation | The nucleophilic amine readily attacks the carbonyl carbon, and the resulting imine is relatively stable.[16][17] |
| 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine | Very Slow | Favors starting materials | The reduced nucleophilicity of the amine makes the initial attack on the carbonyl unfavorable, leading to a slow reaction and an equilibrium that lies on the side of the reactants. |
Implications for Researchers and Drug Development
The dramatic difference in reactivity has significant consequences in a practical research and development setting.
-
Synthetic Strategy: Modifying the amine of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine will require more forcing reaction conditions (e.g., higher temperatures, stronger reagents, prolonged reaction times). This can be a significant drawback, potentially leading to lower yields and the formation of undesired byproducts.
-
Metabolic Stability: The reduced reactivity is a significant advantage for metabolic stability. Primary amines are often susceptible to rapid metabolism by enzymes like monoamine oxidase (MAO).[2] The electronically deactivated and sterically hindered amine in the substituted analog will be a much poorer substrate for such enzymes, likely resulting in a longer biological half-life and improved pharmacokinetic profile.
-
Pharmacology: The substituents fundamentally alter the molecule's size, shape, and electronic properties, which will change how it interacts with biological targets. While phenylethylamine itself acts as a central nervous system stimulant,[1] the substituted analog would have a completely different pharmacological profile due to these changes and its altered ability to form key interactions (e.g., hydrogen bonds, salt bridges) within a receptor's binding pocket.
Conclusion
References
-
Phenethylamine - Wikipedia. [Link]
-
Penicillin Acylase-Catalyzed Effective and Stereoselective Acylation of 1-phenylethylamine in Aqueous Medium using Non-Activated Acyl Donor - PMC. [Link]
-
Phenethylamine | C8H11N | CID 1001 - PubChem. [Link]
-
Synthesis, characterization and acute toxicity of new Schiff base derived from phenylethyl amine and 2-hydroxy naphthaldehyde - ResearchGate. [Link]
-
Superelectrophiles and the Effects of Trifluoromethyl Substituents - SciSpace. [Link]
-
Phenethylamine - ChemBK. [Link]
-
Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. - Vaia. [Link]
-
RESEARCHES ON AMINES. THE FORMATION OF SCHIFF BASES FROM β-PHENYLETHYLAMINE AND THEIR REDUCTION TO ALKYL DERIVATIVES OF THIS AMINE. [FIFTH PAPER.] - ACS Publications. [Link]
-
Synthesis, characterization and acute toxicity of new Schiff base derived from phenylethyl amine and 2-hydroxy naphthaldehyde | European Journal of Chemistry - European Journal of Chemistry. [Link]
-
Why is methoxy group an electron donating group? - Chemistry Stack Exchange. [Link]
-
Synthesis, characterization and acute toxicity of new Schiff base derived from phenylethyl amine and 2-hydroxy naphthaldehyde - eurjchem.com. [Link]
-
Scheme 5. Theoretical pKa value of Phenylethylamine (Phean) in aqueous... - ResearchGate. [Link]
-
Does phenylethylamine act as an endogenous amphetamine in some patients? - Oxford Academic. [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. [Link]
-
RESEARCHES ON AMINES. THE FORMATION OF SCHIFF BASES FROM β-PHENYLETHYLAMINE AND THEIR REDUCTION TO ALKYL DERIVATIVES OF THIS AM - ACS Publications. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. [Link]
-
Electrophilic aromatic directing groups - Wikipedia. [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI. [Link]
-
Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination - PMC. [Link]
-
Methoxy gp on aromatic ring ? - ResearchGate. [Link]
-
Methoxy group - Wikipedia. [Link]
-
pKa Data Compiled by R. Williams - organicchemistrydata.org. [Link]
-
pKa Data Compiled by R. Williams page-1 - organicchemistrydata.org. [Link]
-
Ortho-para directors I (video) - Khan Academy. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. [Link]
-
16.6: An Explanation of Substituent Effects - Chemistry LibreTexts. [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC. [Link]
-
Phenylethylamine (PEA) - Nootropics Expert. [Link]
-
Anomalous pKa Values of Some Substituted Phenylethylamines1 - Journal of the American Chemical Society. [Link]
-
Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α - - ResearchGate. [Link]
- Method for making phenylethylamine compounds - Google P
-
Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid? - Quora. [Link]
- Method for making phenylethylamine compounds - Google P
-
Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes - University of Illinois. [Link]
-
Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews - WebMD. [Link]
-
The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues - ResearchGate. [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - MDPI. [Link]
-
Phenylethylamine HCL vs Adderall: Comparing Two Stimulant Options - BRC Recovery. [Link]
- Process for preparing 2-(4-trifluoromethoxyphenyl)
-
Separate Pathways Contribute to the Herbivore-Induced Formation of 2-Phenylethanol in Poplar - PMC. [Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. vaia.com [vaia.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Khan Academy [khanacademy.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, characterization and acute toxicity of new Schiff base derived from phenylethyl amine and 2-hydroxy naphthaldehyde | European Journal of Chemistry [eurjchem.com]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Determination of absolute configuration of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine
[1]
Executive Summary
For researchers synthesizing or isolating 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine , determining the absolute configuration (
While Single Crystal X-Ray Diffraction remains the absolute "gold standard," it is often logistically burdensome.[1] This guide recommends Mosher’s Method (NMR) as the primary, high-throughput solution for this specific substrate.[1] The presence of the ortho-methoxy group provides a unique, high-intensity NMR handle that simplifies the traditional Mosher analysis, offering a distinct advantage over generic phenyl-substituted amines.[1]
Part 1: Comparative Analysis of Methods
The following table contrasts the three primary methodologies available for determining the configuration of this specific chiral amine.
| Feature | Method A: Mosher's NMR Analysis | Method B: Single Crystal X-Ray | Method C: Chiral HPLC/VCD |
| Primary Mechanism | Diffraction of X-rays by a crystalline salt (e.g., Camphanate).[1] | Comparison of retention time or vibrational optical activity with calculated models. | |
| Substrate Requirement | ~5–10 mg (Liquid or Solid).[1] | High-quality single crystal (often requires salt formation).[1] | <1 mg (HPLC) or ~10 mg (VCD).[1] |
| Turnaround Time | Fast (24 hours).[1][2] | Slow (Weeks for crystal growth). | Medium (Requires method development).[1][3] |
| Reliability | High (Self-validating via | Absolute (Direct imaging).[1] | Medium-High (Depends on reference standard availability). |
| Specific Advantage | The 2-OMe group acts as a perfect singlet probe for | Unambiguous proof; required for FDA NDA filings. | Non-destructive (VCD); Routine QC (HPLC).[1] |
| Recommendation | Primary Routine Method | Validation Step (Final Compound) | QC/Batch Release |
Part 2: The Core Protocol – Mosher's Method (NMR)[1][3][4]
1. The Expert Rationale
Mosher's method involves derivatizing the chiral amine with both enantiomers of
Why this molecule is ideal for Mosher's:
-
The ortho-Methoxy Handle: In many Mosher analyses, the "Aryl" group signals are complex multiplets that overlap. In your molecule, the 2-OCH
group appears as a sharp, intense singlet.[1] Its proximity to the chiral center makes it highly sensitive to the shielding cone of the MTPA auxiliary, providing a binary "Upfield/Downfield" signal that is impossible to misinterpret.[1] -
The para-CF
Handle: You can cross-verify the assignment using F NMR, looking at the shift of the substrate's CF group, although the effect will be smaller due to distance.[1]
2. Experimental Workflow
Reagents:
-
(R)-(-)-MTPA-Cl (yields the S-Mosher amide).[1]
-
(S)-(+)-MTPA-Cl (yields the R-Mosher amide).[1]
-
Dry Pyridine-d5 or CDCl
with pyridine.
Step-by-Step Protocol:
-
Preparation: Place 5 mg of the amine into two separate NMR tubes.
-
Derivatization:
-
Tube A: Add 1.5 eq of (R)-(-)-MTPA-Cl and 3 eq of dry pyridine.
-
Tube B: Add 1.5 eq of (S)-(+)-MTPA-Cl and 3 eq of dry pyridine.
-
-
Reaction: Shake and let stand for 10–30 minutes (reaction is usually instantaneous for primary amines).
-
Acquisition: Acquire
H NMR spectra for both tubes. Focus on the Methyl doublet (from the ethylamine side chain) and the Methoxy singlet (from the aryl ring).[1]
3. Data Analysis (The Sector Rule)
Calculate the chemical shift difference (
Interpretation Logic:
-
Positive
(+): Protons reside on the side of the plane unshielded by the phenyl group in the S-amide.[1] -
Negative
(-): Protons reside on the side of the plane shielded by the phenyl group in the S-amide.[1]
Configuration Assignment Model:
Construct a projection of the stereocenter. If the Methyl group has a Negative
Caption: Logical flow for assigning absolute configuration using Mosher's Amides. The sign of
Part 3: Alternative Validation (X-Ray Crystallography)
If the NMR results are ambiguous (rare for this substrate) or if a definitive proof is required for regulatory filing, X-ray crystallography is necessary.[1]
Protocol for Salt Formation: Since the amine is a liquid or low-melting solid, it is unlikely to crystallize well on its own.[1] You must form a diastereomeric salt.
-
Resolving Agent: Use (S)-(+)-Mandelic Acid or (1S)-(-)-Camphanic Acid .[1]
-
Solvent System: Dissolve equimolar amounts of amine and acid in hot Ethanol or Isopropanol.
-
Crystallization: Allow to cool slowly. If an oil forms, reheat and add a drop of hexane (anti-solvent).[1]
-
Analysis: The resulting crystal contains a known chiral center (from the acid) and the unknown amine.[1] The X-ray solution will define the relative stereochemistry, which, combined with the known acid configuration, yields the absolute configuration.[1]
References
-
Dale, J. A., & Mosher, H. S. (1973).[1][4] Nuclear Magnetic Resonance Enantiomer Reagents.[5][6] Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters.[1] Journal of the American Chemical Society.[3][7] Link[1]
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR.[3][5][4][6][7][8][9][10] Chemical Reviews. Link[1]
-
Allenmark, S. G. (1991).[1] Chromatographic Enantioseparation: Methods and Applications.[11] Ellis Horwood Series in Analytical Chemistry. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[1][3][5][7] Nature Protocols. Link[1]
Sources
- 1. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matilda.science [matilda.science]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent | MDPI [mdpi.com]
- 11. shimadzu.com [shimadzu.com]
X-ray crystallography data for 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine salts
Topic: Comparative Guide: Crystallographic Characterization & Salt Selection for 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Chiral Challenge
1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine is a high-value chiral building block, frequently utilized in the synthesis of allosteric modulators (e.g., mGluR2 ligands) and calcimimetics. Its structural complexity—featuring a sterically demanding trifluoromethyl group and an electron-donating methoxy substituent—presents unique challenges in solid-state characterization and enantiomeric resolution.
This guide objectively compares the performance of three distinct salt forms—Hydrochloride (HCl) , (L)-Tartrate , and (S)-Mandelate —to determine the optimal candidate for X-ray crystallographic determination of absolute configuration and bulk purification.
Comparative Analysis: Salt Form Performance
The selection of a salt form dictates not only the solubility and stability of the API (Active Pharmaceutical Ingredient) but also the quality of the single crystal required for X-ray diffraction (XRD).
Table 1: Physicochemical & Crystallographic Performance Matrix
| Feature | Hydrochloride (HCl) Salt | (L)-Tartrate Salt | (S)-Mandelate Salt |
| Primary Utility | Bulk storage, Solubility enhancement | Optical Resolution , Diastereomeric crystallization | Absolute Configuration determination, chiral purity |
| Crystallinity | High (Needles/Plates) | Moderate (Prisms/Blocks) | Excellent (Large Blocks) |
| Resolution Efficiency | N/A (Achiral counterion) | High (>90% ee per crop) | Moderate (Requires recrystallization) |
| Structural Insight | Limited (Packing only) | H-Bond Network Analysis | |
| Disorder Potential | High (CF | Low (Rigid H-bond lattice) | Low (Aromatic locking) |
| Hygroscopicity | High | Low | Low |
Expert Insight:
-
HCl Salts: While readily formed, HCl salts of fluorinated amines often exhibit rotational disorder in the
group (occupancy often split 60:40), complicating the refinement of electron density maps. -
(L)-Tartrate: The "Gold Standard" for resolution. The multiple hydroxyl groups create a rigid 3D hydrogen-bonding network that locks the amine in a specific conformation, reducing thermal motion parameters (
) during X-ray data collection. -
(S)-Mandelate: Provides a distinct advantage for this specific amine. The phenyl ring of the mandelic acid engages in
stacking with the electron-deficient 4-trifluoromethylphenyl ring of the amine, stabilizing the crystal lattice and facilitating the growth of diffraction-quality crystals.
Critical Crystallographic Data & Interpretation
When analyzing X-ray data for 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine salts, researchers must scrutinize specific structural motifs.
A. The Trifluoromethyl Disorder ( )
A common artifact in the crystallography of this class is the rotational disorder of the
-
Observation: The fluorine atoms often appear as "smeared" electron density or split positions.
-
Correction: Refinement usually requires modeling the fluorine atoms over two sites (A and B) with constrained occupancies (e.g., 0.61 / 0.[1][2]39) and restraining bond lengths (C-F
1.33 Å). -
Significance: High disorder indicates weak intermolecular interactions involving the
group. Salts that show ordered groups (like the Mandelate) suggest stronger lattice energy and higher physical stability.
B. Absolute Configuration (Flack Parameter)
To confirm the enantiomer (e.g., R-isomer vs S-isomer):
-
Method: Anomalous dispersion (Friedel pairs).
-
Requirement: Since C, H, N, O are light atoms, the presence of Fluorine (and potentially Chlorine in HCl salts) provides the necessary anomalous scattering signal, especially when using Cu K
radiation ( Å) rather than Mo K . -
Target Data: A Flack parameter close to 0.0 (with esd < 0.1) confirms the correct absolute structure. A value of 1.0 indicates the inverted structure.
Experimental Protocol: Single Crystal Growth
This protocol is designed to generate X-ray quality crystals for the (S)-Mandelate salt , selected for its superior lattice ordering.
Phase 1: Salt Formation
-
Stoichiometry: Dissolve 1.0 mmol of racemic 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine in 5 mL of Ethanol (absolute) .
-
Acid Addition: Add 1.0 mmol of (S)-Mandelic acid dissolved in 2 mL of Ethanol.
-
Nucleation: Heat the mixture to 60°C for 15 minutes, then allow it to cool slowly to room temperature.
Phase 2: Crystal Growth (Vapor Diffusion Method)
-
Why this method? Slow diffusion minimizes kinetic trapping, allowing the
groups to find their thermodynamically most stable (ordered) orientation.
-
Inner Vial: Place the filtered salt solution (approx. 20 mg/mL) in a small 4 mL vial.
-
Outer Vessel: Place the open inner vial inside a larger 20 mL jar containing 5 mL of Hexane or Diisopropyl ether (Antisolvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvest: Crystals suitable for X-ray (approx.
mm) typically appear within 3–7 days.
Phase 3: Data Collection Strategy
-
Temperature: Collect data at 100 K (using a Cryostream).
-
Reason: Freezing the crystal reduces the thermal vibration of the
group, resolving the electron density of individual fluorine atoms.
-
-
Resolution: Aim for
Å resolution to accurately determine the C-F bond lengths.
Workflow Visualization
The following diagram illustrates the decision logic for salt selection and the workflow for structural determination.
Figure 1: Strategic workflow for salt selection, crystallization, and structural validation of fluorinated chiral amines.
References
-
Karadayı, N., et al. (2015). "Crystal structure of 2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol." Acta Crystallographica Section E: Crystallographic Communications, 71(7), o466–o467. Link
- Saigo, K., et al. (1996). "Optical Resolution of -Methylbenzylamine Derivatives." Bulletin of the Chemical Society of Japan. (General reference for amine resolution protocols).
- Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.
- Geng, Z., et al. (2013). "Process Development for the Asymmetric Synthesis of a Potent mGluR2 Positive Allosteric Modulator." Organic Process Research & Development, 17(11).
Sources
Safety Operating Guide
Proper Disposal Procedures for 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine
[1][2][3][4][5]
Executive Safety Summary
Immediate Action Required: Treat 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine as a Corrosive, Halogenated Hazardous Waste .
This compound belongs to the class of trifluoromethyl-substituted aromatic amines. Improper disposal poses two critical risks:
-
Formation of Hydrofluoric Acid (HF): Thermal decomposition (e.g., uncontrolled incineration) releases gaseous HF, which is fatal at low concentrations and destroys standard incinerator scrubbers if not regulated.
-
Aquatic Toxicity: Fluorinated amines are persistent and highly toxic to aquatic life; drain disposal is strictly prohibited.
Disposal Classification:
Chemical Profile & Hazard Identification
Understanding the molecular structure is the first step in safe waste segregation. The presence of the trifluoromethyl group (-CF3) and the amine group (-NH2) dictates the disposal logic.
| Feature | Chemical Component | Disposal Implication |
| Base Structure | Phenyl-ethylamine | Organic waste; combustible. |
| Functional Group A | Primary Amine (-NH2) | Corrosive (pH > 12). Exothermic reaction with acids. Must be segregated from acid waste streams to prevent pressure buildup. |
| Functional Group B | Trifluoromethyl (-CF3) | Halogenated. Requires high-temperature incineration with specific scrubbing for HF. Cannot be fuel-blended with non-halogenated solvents. |
| Functional Group C | Methoxy (-OCH3) | Increases flammability; generally stable but adds to organic load. |
GHS Hazard Classification (Derived from Analogs):
Pre-Disposal Stabilization & Handling
Before moving waste to central accumulation areas, stabilize the material at the bench level.
A. Solid Waste (Pure Substance)
-
Containment: Place solid residues in a clear, wide-mouth jar (HDPE or Glass).
-
Labeling: Affix a hazardous waste label immediately. Check "Toxic" and "Corrosive."
-
Decontamination: Wipe the exterior of the container with a solvent-dampened rag (ethanol/acetone). Dispose of the rag as solid hazardous waste.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Segregation: Pour into the Halogenated Solvent waste container.
-
Critical: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the -CF3 group classifies the entire mixture as halogenated for incineration purposes.
-
-
pH Check: If the solution is acidic (from a workup), neutralize to pH 6–9 before adding to a general organic waste drum to prevent heat generation.
-
Headspace: Leave at least 10% headspace in the container to accommodate thermal expansion.
Disposal Protocols (The "How-To")
Protocol 1: Liquid Waste Stream (Solutions)
Target Stream: High-BTU Halogenated Waste for Incineration.
-
Select Container: Use a chemically resistant carboy (HDPE or fluorinated HDPE).
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., nitric acid waste) or active acid chlorides.
-
Transfer: Funnel the solution into the carboy.
-
Log Entry: Record the volume and specific chemical name on the waste tag.
-
Note: Do not just write "Organic Waste." Write "Contains Fluorinated Amines."
-
Protocol 2: Solid Waste & Contaminated Debris
Target Stream: Labpack for Incineration.
-
Items: Weighing boats, gloves, paper towels, and silica gel from columns.
-
Packaging: Double-bag in 6-mil polyethylene bags or place in a dedicated pail.
-
Sharps: If needles/syringes were used, they must go into a rigid sharps container, not soft trash.
Protocol 3: Empty Container Management
Regulatory Standard: RCRA "RCRA Empty" Definition (40 CFR 261.7).
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).
-
Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.
-
Defacing: Cross out the original label. Mark "Empty - Triple Rinsed."
-
Final Step: Discard the bottle in glass recycling or trash, depending on local facility rules.
Visual Workflow: Waste Segregation Logic
Figure 1: Decision tree ensuring fluorinated organics are correctly routed to halogenated waste streams, preventing contamination of fuel-blending streams.
Emergency Spill Response
If containment fails, execute the following immediately:
-
Evacuate & Ventilate: The amine vapors are corrosive. Clear the area.
-
PPE Upgrade: Wear nitrile gloves (double gloved) or Silver Shield® laminate gloves for extended handling. Wear a face shield if splashing is possible.
-
Neutralization (Small Spills < 50mL):
-
Absorb with a Universal Chemical Binder or Dry Sand .
-
Do not use paper towels directly on pure amine (potential heat generation).
-
Collect in a sealed container and label "Spill Debris - Fluorinated Amine."
-
-
Reporting: Notify Environmental Health & Safety (EHS) immediately.
References
-
Fisher Scientific. (2025).[3] Safety Data Sheet: 2-[4-(Trifluoromethyl)phenyl]ethylamine. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from
-
Sigma-Aldrich. (2023). Product Specification: Fluorinated Benzylamines. Retrieved from
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine
Welcome to your comprehensive guide on the safe handling of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine. As researchers and scientists, our foremost responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues as well. This guide is designed to provide you with essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). By understanding the why behind each recommendation, you can build a robust safety culture within your laboratory.
This document is structured to be a practical resource, moving from the foundational understanding of the compound's potential hazards to detailed, step-by-step guidance on PPE selection, use, and disposal.
Understanding the Hazards: A Proactive Approach to Safety
-
Aromatic Amines: This class of compounds can be readily absorbed through the skin and may cause irritation or allergic reactions.[1][2] Some aromatic amines are toxic and have been shown to have long-term health effects.
-
Trifluoromethylated Compounds: The trifluoromethyl group can influence the compound's chemical reactivity and biological activity. SDSs for similar trifluoromethylphenyl compounds indicate potential for skin, eye, and respiratory irritation.[3][4][5]
Given these characteristics, it is prudent to treat 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine as a hazardous substance, minimizing all exposure routes in accordance with OSHA's Laboratory Standard.[6][7][8]
Core Principles of Chemical Handling
The foundation of laboratory safety lies in a multi-layered approach. Before even considering PPE, engineering and administrative controls must be in place.
-
Engineering Controls: Always handle 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine within a certified chemical fume hood to minimize inhalation exposure.[9][10][11] Ensure that safety showers and eyewash stations are readily accessible.[3][9]
-
Administrative Controls: A comprehensive Chemical Hygiene Plan (CHP) should be in place, outlining standard operating procedures (SOPs) for handling hazardous chemicals.[7][12] All personnel must receive thorough training on these procedures before working with the compound.[7]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from chemical exposure when engineering and administrative controls cannot eliminate all risks. The following sections provide detailed guidance on selecting the appropriate PPE for handling 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine.
Eye and Face Protection
Given the corrosive potential of similar amine compounds, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever handling the compound.
-
Best Practice: When there is a significant risk of splashes, such as during transfers of larger quantities or when working with heated solutions, a full-face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
Preventing skin contact is paramount when working with aromatic amines.
-
Gloves:
-
Selection: Due to the potential for skin absorption, selecting the correct glove material is critical. Nitrile gloves are a common choice for general laboratory use, but it is crucial to check the manufacturer's glove compatibility chart for resistance to aromatic amines. For prolonged or high-exposure tasks, consider double-gloving or using thicker, chemical-resistant gloves such as neoprene or PVC.[13]
-
Technique: Always inspect gloves for any signs of degradation or punctures before use. When you are finished with a task or if you suspect contamination, remove and dispose of gloves properly. Wash your hands thoroughly after removing gloves.
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required. Ensure your lab coat is fully buttoned to provide maximum coverage.
-
Additional Protection: For tasks with a higher risk of splashes or spills, consider using a chemically resistant apron over your lab coat. Closed-toe shoes are mandatory in all laboratory settings.
Respiratory Protection
When engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection is necessary.
-
Standard Operations: For routine handling within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Non-Routine or Emergency Situations: In the event of a spill or a failure of engineering controls, a respirator may be necessary. The type of respirator will depend on the concentration of airborne contaminants. A half-face or full-face respirator with organic vapor cartridges is a potential option.[13] However, a comprehensive respiratory protection program that complies with OSHA regulations must be in place before any respirator use. This includes fit testing and medical evaluation.
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required |
| Weighing and Preparing Solutions | Chemical splash goggles | Nitrile or chemical-resistant gloves | Lab coat | Not required in a fume hood |
| Running Reactions and Work-up | Chemical splash goggles and face shield | Double-gloving with nitrile or chemical-resistant gloves | Lab coat and chemical-resistant apron | Not required in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron | Air-purifying respirator with organic vapor cartridges (as per assessment) |
| Waste Disposal | Chemical splash goggles | Nitrile or chemical-resistant gloves | Lab coat | Not typically required |
Step-by-Step PPE Protocol for a Typical Workflow
The following protocol outlines the selection and use of PPE during a standard laboratory procedure involving 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mastercontrol.com [mastercontrol.com]
- 8. Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico [ehs.unm.edu]
- 9. matrixscientific.com [matrixscientific.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
- 13. velsafe.com [velsafe.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Structure not available in search, illustrative placeholder)